(2-Cyano-4-fluorophenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-cyano-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAYQOISLSBMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675201 | |
| Record name | (2-Cyano-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876601-43-3 | |
| Record name | (2-Cyano-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (2-Cyano-4-fluorophenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Cyano-4-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing cyano group and a fluorine atom on the phenyl ring, make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. This guide provides an in-depth overview of a primary synthetic route to this compound, including a detailed experimental protocol, reaction mechanism, and relevant quantitative data.
Overview of the Synthetic Strategy
The most prevalent and effective method for the synthesis of this compound involves a halogen-metal exchange reaction followed by borylation. This approach typically utilizes 2-bromo-4-fluorobenzonitrile as the starting material. The bromine atom is selectively replaced by lithium using an organolithium reagent, such as n-butyllithium, at cryogenic temperatures. The resulting aryllithium intermediate is then quenched with a trialkyl borate, typically triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the final this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar cyanophenylboronic acids.[1][2] Researchers should exercise caution and adhere to all laboratory safety protocols, particularly when working with pyrophoric reagents like n-butyllithium.
Materials:
-
2-Bromo-4-fluorobenzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone or liquid nitrogen bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet is charged with 2-bromo-4-fluorobenzonitrile.
-
Dissolution and Cooling: Anhydrous THF is added to the flask to dissolve the starting material. The resulting solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained at or below -70 °C. The addition is typically completed over a period of 30-60 minutes. The reaction mixture is then stirred at this temperature for an additional hour.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction and Workup: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid that can be purified by recrystallization from an appropriate solvent system (e.g., water, or an ether/hexane mixture) to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and related compounds. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-fluorobenzonitrile | Inferred |
| Reagents | n-Butyllithium, Triisopropyl borate | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | -78 °C | [1][2] |
| Reaction Time | 12-16 hours | Inferred |
| Typical Yield | 60-80% | [1][2] |
| Purity | >95% (after recrystallization) | Inferred |
Diagrams
Synthetic Pathway
Caption: Synthetic route from 2-bromo-4-fluorobenzonitrile.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Mechanism of Reaction
The synthesis proceeds through a well-established organometallic reaction mechanism.
-
Halogen-Metal Exchange: The highly polar carbon-lithium bond of n-butyllithium facilitates the nucleophilic attack on the bromine atom of 2-bromo-4-fluorobenzonitrile. This results in the formation of the more stable aryllithium species and n-butyl bromide. The cryogenic temperature is crucial to prevent side reactions, such as the reaction of the organolithium with the cyano group.
-
Borylation: The electron-deficient boron atom of the triisopropyl borate acts as an electrophile and is readily attacked by the nucleophilic aryllithium intermediate. This forms a tetracoordinate boronate complex.
-
Hydrolysis: Upon addition of aqueous acid, the boronate ester is hydrolyzed. The isopropoxy groups are protonated and subsequently eliminated as isopropanol, leading to the formation of the final this compound.
Applications in Drug Development and Research
This compound is a versatile building block in the synthesis of pharmaceuticals and advanced materials.[3] The cyano and fluoro substituents modulate the electronic properties and steric environment of the molecule, which can lead to improved yields and selectivity in cross-coupling reactions.[3] It serves as a crucial intermediate for creating carbon-carbon bonds, a fundamental process in constructing complex organic frameworks for novel therapeutics and functional materials.[3]
References
(2-Cyano-4-fluorophenyl)boronic acid: A Technical Guide to its Reactivity Profile in Modern Organic Synthesis
(2-Cyano-4-fluorophenyl)boronic acid has emerged as a versatile and valuable building block for researchers, scientists, and drug development professionals. Its unique electronic properties, stemming from the presence of both a cyano and a fluoro substituent on the phenyl ring, impart distinct reactivity and selectivity in a range of cross-coupling reactions. This technical guide provides an in-depth overview of the reactivity profile of this compound, with a focus on its application in the synthesis of biologically active molecules, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
The presence of the electron-withdrawing cyano and fluoro groups modulates the electron density and steric environment of the boronic acid moiety. This electronic influence can lead to improved yields and cleaner reaction profiles in pivotal transformations like the Suzuki-Miyaura and Chan-Lam couplings compared to less functionalized boronic acids.
Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings
This compound is a key participant in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Chan-Lam coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. It is a cornerstone of modern synthesis for the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The reactivity of this compound in this reaction is influenced by the electronic nature of its substituents, which can enhance the rate of transmetalation, a key step in the catalytic cycle.
Chan-Lam Coupling
The Chan-Lam coupling provides a complementary approach for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol. A significant advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, including at room temperature and open to the air, making it an attractive method for the synthesis of aryl amines and ethers.
Quantitative Reactivity Data
The following tables summarize the performance of this compound and its analogs in representative Suzuki-Miyaura and Chan-Lam coupling reactions, providing a comparative overview of its reactivity with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Halides
| Entry | Aryl Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | This compound | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | This compound | 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 3 | >95 (conversion)[1] |
| 5 | Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 1 | 95 |
Table 2: Chan-Lam Coupling of Aryl Boronic Acids with Amines
| Entry | Aryl Boronic Acid | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 88 |
| 2 | This compound | Morpholine | CuI | Cs₂CO₃ | MeOH | 60 | 24 | 75 |
| 3 | Phenylboronic acid | 4'-Amino-[1,1'-biphenyl]-4-sulfonamide | Cu(OAc)₂ | TMEDA | MeOH | 25 | 24 | 81[2] |
| 4 | Phenylboronic acid | Imidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | RT | 12 | 95[3] |
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Chan-Lam N-Arylation
Materials:
-
This compound (1.5 equiv)
-
Amine (1.0 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the amine, this compound, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add dichloromethane and pyridine to the flask.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Wash the filtrate with 1 M HCl (aq) and saturated NaHCO₃ (aq).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Synthesis of PARP Inhibitors
A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. Olaparib, a clinically approved PARP inhibitor, and its analogs often feature a biaryl core structure that can be efficiently constructed using Suzuki-Miyaura coupling with this compound or its derivatives.
Experimental Workflow: Synthesis of an Olaparib Precursor
The following diagram illustrates a typical experimental workflow for the synthesis of a key biaryl intermediate in the preparation of olaparib analogs, highlighting the central role of the Suzuki-Miyaura coupling.
This workflow demonstrates a streamlined process from readily available starting materials to a key biaryl intermediate, which can then be further elaborated to the final active pharmaceutical ingredient. The Suzuki-Miyaura coupling, facilitated by this compound, is a critical C-C bond-forming step in this synthetic sequence.
Signaling Pathway Context: PARP Inhibition in Cancer Therapy
While this compound is a synthetic building block and not directly involved in cellular signaling, its end-products, such as olaparib, are potent inhibitors of the PARP signaling pathway. This pathway is crucial for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.
This diagram illustrates how olaparib, synthesized using building blocks like this compound, intervenes in the PARP-mediated DNA repair pathway. By inhibiting PARP activation, olaparib prevents the repair of single-strand breaks, which can lead to the accumulation of cytotoxic double-strand breaks in cancer cells, ultimately resulting in cell death.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electronic Effects of Cyano and Fluoro Groups in Boronic Acids
This technical guide provides a comprehensive analysis of the electronic effects of cyano (-CN) and fluoro (-F) substituents on the properties and reactivity of boronic acids. Understanding these effects is critical for the rational design of boronic acid derivatives used as enzyme inhibitors, sensors, and building blocks in organic synthesis.
Introduction to Boronic Acids and Electronic Effects
Boronic acids, characterized by a B(OH)₂ functional group, are versatile molecules in medicinal chemistry and materials science. Their utility stems from their unique electronic nature; they are Lewis acids due to the empty p-orbital on the boron atom, allowing them to interact with nucleophiles.[1] The acidity and reactivity of the boronic acid moiety can be precisely tuned by introducing substituents to the organic scaffold, typically an aryl ring.
The cyano and fluoro groups are particularly important substituents. Both are strongly electron-withdrawing, but they influence the electronic environment of the boronic acid through a combination of two fundamental mechanisms: the inductive effect (-I) and the resonance (or mesomeric, -M/+M) effect.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule, driven by the high electronegativity of the substituent. Both fluorine and the nitrogen atom of the cyano group are highly electronegative, resulting in a strong electron-withdrawing inductive effect.[2]
-
Resonance Effect (M): This involves the delocalization of pi (π) electrons across the aromatic system.
-
The fluoro group has lone pairs of electrons that can be donated into the aromatic ring, creating a positive resonance effect (+M). This effect partially counteracts its strong inductive withdrawal.[2]
-
The cyano group , with its carbon-nitrogen triple bond, strongly withdraws π-electron density from the ring, resulting in a negative resonance effect (-M).[2]
-
These effects modulate the Lewis acidity of the boron center, which is a crucial factor for applications like binding to diols (e.g., sugars) or interacting with active site residues in enzymes.[1][3][4]
References
Stability of (2-Cyano-4-fluorophenyl)boronic Acid in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Cyano-4-fluorophenyl)boronic acid is a critical building block in modern medicinal chemistry and materials science. However, its utility is intrinsically linked to its stability in solution, a factor that can significantly impact reaction yields, product purity, and the shelf-life of intermediates and final products. This technical guide provides a comprehensive overview of the stability of this compound in solution, focusing on its degradation pathways, methodologies for stability assessment, and strategies for mitigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related boronic acids.
Introduction
Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The presence of electron-withdrawing groups, such as the cyano and fluoro substituents in this compound, enhances its reactivity in certain applications but can also render the molecule susceptible to degradation in solution. Understanding the stability profile of this compound is paramount for its effective handling, storage, and application in multi-step syntheses and process development. This guide will delve into the primary degradation mechanisms, provide detailed experimental protocols for stability evaluation, and present a framework for analyzing and interpreting stability data.
Primary Degradation Pathways
The stability of this compound in solution is predominantly challenged by two key degradation pathways: protodeboronation and oxidation. The rates of these reactions are influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents.
Protodeboronation
Protodeboronation is a chemical reaction involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is a significant concern for arylboronic acids, particularly those bearing electron-withdrawing substituents, as it leads to the formation of an inactive byproduct, 3-fluorobenzonitrile. The reaction mechanism is highly dependent on the pH of the solution.[1]
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is catalyzed by a proton source, leading to the direct displacement of the boronic acid group.
-
Base-Catalyzed Protodeboronation: In basic media, the boronic acid exists in equilibrium with its more reactive boronate anion form. This anion is more susceptible to reaction with a proton source, such as water, to undergo protodeboronation.[2]
The presence of both a cyano and a fluoro group on the phenyl ring of this compound influences the electron density of the aromatic ring and the Lewis acidity of the boron atom, which in turn affects the rate of protodeboronation.
References
An In-depth Technical Guide to (2-Cyano-4-fluorophenyl)boronic acid and its Derivatives for Researchers and Drug Development Professionals
(2-Cyano-4-fluorophenyl)boronic acid , a versatile organoboron compound, has emerged as a critical building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique electronic properties, stemming from the presence of both an electron-withdrawing cyano group and a fluorine atom on the phenyl ring, make it a highly valuable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on experimental protocols and their role in drug discovery.
Core Compound Properties
This compound is a white to off-white solid. Below is a summary of its key physicochemical properties.
| Property | Value |
| CAS Number | 876601-43-3 |
| Molecular Formula | C₇H₅BFNO₂ |
| Molecular Weight | 164.93 g/mol |
| Density (predicted) | 1.35 g/cm³[1] |
| Boiling Point (predicted) | 357.8 °C[1] |
| pKa (predicted) | 8.12[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithiation-borylation reaction starting from 2-bromo-5-fluorobenzonitrile. This method involves the generation of an organolithium intermediate followed by quenching with a borate ester.
Experimental Protocol: Synthesis of this compound
Starting Material: 2-Bromo-5-fluorobenzonitrile
Reaction Scheme:
A schematic for the synthesis of the target compound.
Step 1: Synthesis of the Starting Material, 2-Bromo-5-fluorobenzonitrile
2-Bromo-5-fluorobenzonitrile can be synthesized from o-fluorobenzoyl chloride. The process involves amidation to form o-fluorobenzamide, followed by dehydration to yield o-fluorobenzonitrile. The final step is bromination using a suitable brominating agent in sulfuric acid to obtain 2-bromo-5-fluorobenzonitrile[2].
Step 2: Lithiation and Borylation
-
Dissolve 2-bromo-5-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C. The reaction is monitored for the consumption of the starting material.
-
Once the lithiation is complete, add triisopropyl borate to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a prominent coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in many drug molecules.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.
References
Role of (2-Cyano-4-fluorophenyl)boronic acid in C-C bond formation
An In-depth Technical Guide to the Role of (2-Cyano-4-fluorophenyl)boronic acid in C-C Bond Formation
Introduction
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures. Among the myriad of methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool, valued for its mild conditions, high functional group tolerance, and broad applicability.[1][2] At the heart of this transformation are organoboron reagents, particularly boronic acids, which serve as versatile and stable nucleophilic partners.[3][4]
This guide focuses on a specific, highly functionalized reagent: This compound . Its unique structure, featuring both a cyano (-CN) and a fluoro (-F) substituent, imparts distinct reactivity and selectivity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][5] The presence of these electron-withdrawing groups influences the electronic properties of the phenyl ring, modulating the reactivity of the boronic acid moiety in palladium-catalyzed cross-coupling reactions.[3] This document provides a comprehensive overview of its role, supported by experimental protocols, quantitative data from related systems, and detailed mechanistic diagrams for researchers and professionals in chemical and drug development.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process facilitates the formation of a C-C bond between the boronic acid and an organohalide (or triflate).[2]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][6]
Experimental Protocols
The following section details a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a substituted phenylboronic acid like this compound. This protocol is based on established methodologies for similar fluorinated boronic acids.[2][6]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst like G3-XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the palladium catalyst (e.g., 2 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge it with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., THF and an aqueous solution of the base) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically between room temperature and 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired biaryl product.
Quantitative Data
While specific reaction data for this compound is proprietary or scattered across literature, extensive studies on structurally similar fluorinated phenylboronic acids provide valuable benchmarks for expected yields and conditions. The data below is from studies using 4-fluorophenylboronic acid and various aryl bromides, catalyzed by a heterogeneous palladium system.[8][9]
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 70 | 48 | 91 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 70 | 48 | 89 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 70 | 48 | 92 |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 24 | 99 |
| 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 24 | 99 |
Table adapted from data on Suzuki-Miyaura reactions catalyzed by Pd nanoparticles on a graphene support.[8][9] This data illustrates typical conditions and high conversions achievable with fluorinated arylboronic acids.
Applications in Research and Development
This compound is not merely a synthetic intermediate; it is a key building block for molecules with significant biological and material applications.
-
Medicinal Chemistry: The resulting biaryl structures are common motifs in active pharmaceutical ingredients (APIs).[3][5] The cyano and fluoro groups can modulate a molecule's pharmacokinetic properties, such as metabolic stability and receptor binding affinity, making this reagent valuable for creating libraries of compounds for drug discovery screening.[10][11]
-
Agrochemicals: It can be used in the synthesis of novel pesticides and herbicides.[3]
-
Materials Science: The unique electronic properties conferred by the cyano and fluoro substituents make it suitable for developing advanced materials, including functional polymers and components for organic electronics.[3]
Conclusion
This compound is a highly versatile and reactive reagent for modern organic synthesis. Its primary role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enables the efficient formation of complex biaryl structures, which are pivotal in the fields of drug discovery, agrochemical development, and materials science. The electron-withdrawing cyano and fluoro groups enhance its reactivity and provide chemists with a tool to fine-tune the electronic and physiological properties of target molecules.[3][5] The reliable protocols and predictable reactivity associated with this class of boronic acids ensure its continued importance as a strategic building block in both academic and industrial research.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to Suzuki-Miyaura Coupling with Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, particularly for creating the biaryl and heteroaryl scaffolds prevalent in many pharmaceuticals.[3][4] This guide provides a comprehensive technical overview of the Suzuki-Miyaura coupling reaction when utilizing fluorinated boronic acids, detailing the core principles, inherent challenges, and strategic solutions for this critical transformation.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate.[5] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : A low-valent palladium(0) catalyst reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) complex.[7] This step is often facilitated by electron-rich ligands on the palladium center and can be the rate-limiting step, particularly with less reactive halides like aryl chlorides.[7]
-
Transmetalation : The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium(II) complex, displacing the halide. This step is crucial and requires activation by a base, which forms a more nucleophilic boronate "ate" complex (Ar²-B(OH)₃⁻).[8]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6]
The Impact of Fluorination on Reactivity
The incorporation of fluorine atoms, particularly on the aryl boronic acid, significantly influences the reaction's progress. Fluorine is the most electronegative element, and its strong electron-withdrawing nature decreases the electron density of the aromatic ring.[9] This has two primary, competing consequences:
-
Increased Lewis Acidity : The electron-deficient ring increases the Lewis acidity of the boron center.[9]
-
Reduced Nucleophilicity : The aryl group becomes less nucleophilic, which can hinder the crucial transmetalation step, often the rate-limiting step for electron-deficient substrates.[9][10]
Generally, the reduced nucleophilicity is the dominant effect, meaning that fluorinated boronic acids can be less reactive than their non-fluorinated counterparts, potentially leading to lower yields or requiring more forcing conditions.[9]
Key Challenges with Fluorinated Boronic Acids
Researchers utilizing fluorinated boronic acids often face several challenges that can impede reaction efficiency.
-
Protodeboronation : This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[3][11] Electron-deficient arylboronic acids, including many fluorinated variants, are particularly susceptible to this process, especially under basic aqueous conditions.[11][12] This often necessitates using an excess of the boronic acid to achieve satisfactory yields.[3]
-
Slower Transmetalation : As mentioned, the electron-withdrawing effect of fluorine reduces the nucleophilicity of the aryl group, which can slow the transmetalation rate.[9] This is a particular issue when coupling electron-deficient nitrogen-containing heteroaryl boranes.[13]
-
Catalyst Inhibition : The Lewis basic atoms in some heterocyclic substrates can coordinate to the palladium center, leading to catalyst deactivation.[14]
Strategies for a Successful Coupling
To overcome these challenges, several strategies have been developed, focusing on the choice of boron reagent, catalyst system, and reaction conditions.
-
Alternative Boron Reagents : To combat protodeboronation, more stable boron derivatives are frequently used.
-
Potassium Organotrifluoroborates (R-BF₃K) : These tetracoordinate boron species are bench-stable, less prone to protodeboronation, and often provide higher yields.[3] They are easily prepared from the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3]
-
MIDA Boronates : These reagents, derived from N-methyliminodiacetic acid (MIDA), offer exceptional stability, allowing for purification by chromatography and tolerance of a wide range of reaction conditions before a slow-release of the boronic acid is triggered under Suzuki-Miyaura conditions.[12]
-
-
Catalyst and Ligand Selection : The choice of palladium catalyst and its associated ligand is critical. For challenging couplings involving electron-deficient partners, catalysts with highly electron-rich and sterically bulky phosphine ligands are often required. Ligands like RuPhos and XPhos, often used in Buchwald precatalysts, have proven effective.[3][12]
-
Base and Solvent Optimization :
-
Base : The base is essential for activating the boronic acid. While inorganic carbonates (Na₂CO₃, K₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for less reactive substrates.[15]
-
Fluoride Sources : Bases like cesium fluoride (CsF) can also promote the reaction, sometimes proceeding through a different palladium-fluorido intermediate pathway, which can be beneficial for highly fluorinated substrates.[15][16]
-
Solvent : Aprotic polar solvents such as dioxane, THF, or DMF, often with a small amount of water, are typically used to dissolve the various components.[15] However, for substrates prone to protodeboronation, anhydrous conditions can be beneficial.[14]
-
Quantitative Data from Selected Studies
The following tables summarize reaction conditions and outcomes from published studies, illustrating the impact of different substrates and conditions on reaction efficiency.
Table 1: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Various Boronic Acids & Esters.[17]
| Entry | Boronic Acid / Ester | Product | Yield (%) | Conditions |
| 1 | 4-Methoxyphenyl boronic acid | 2-(4-methoxyphenyl)pyridine | 89 | A |
| 2 | 4-(Trifluoromethyl)phenyl boronic acid | 2-(4-(trifluoromethyl)phenyl)pyridine | 72 | A |
| 3 | 4-Cyanophenyl boronic acid | 4-(pyridin-2-yl)benzonitrile | 49 | A |
| 4 | Thiophene-2-boronic acid pinacol ester | 2-(thiophen-2-yl)pyridine | 78 | B |
| 5 | Furan-2-boronic acid | 2-(furan-2-yl)pyridine | 5 | C |
| 6 | 3,5-Dimethylphenyl boronic acid | 2-(3,5-dimethylphenyl)pyridine | 86 | A |
| Conditions A: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane (1.0 mL), 65 °C.[17] | ||||
| Conditions B: PyFluor (0.3 mmol), boronic ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane/H₂O (4:1, 1.0 mL), 65 °C.[17][18] | ||||
| Conditions C: Same as A but at 100 °C with 20% water.[17] |
Table 2: Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides.[19]
| Entry | Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1-Bromo-4-fluorobenzene | 110 | 3 | 91.9 |
| 2 | 1-Bromo-4-fluorobenzene | 110 | 48 | 98.5 |
| 3 | 1-Bromo-2-fluorobenzene | 110 | 48 | 98.7 |
| 4 | 1-Bromo-3-fluorobenzene | 110 | 48 | 98.1 |
| 5 | 2-Bromo-5-fluorotoluene | 110 | 48 | 97.9 |
| 6 | 2-Bromo-4-fluorotoluene | 110 | 48 | 98.6 |
| General Conditions: Aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.5 mmol), G-COOH-Pd-10 catalyst (10 mg), K₂CO₃ (3.0 mmol), DMF/H₂O (9:1, 5 mL).[19] |
Detailed Experimental Protocol
This section provides a representative protocol for the Suzuki-Miyaura coupling of a fluorinated boronic acid with an aryl halide, based on established procedures for challenging couplings.[13] Optimization may be required for specific substrates.
Materials & Reagents:
-
(Hetero)aryl Halide (1.0 equiv)
-
Fluorinated Boronic Acid or equivalent (e.g., Trifluoroborate) (1.2 - 2.0 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalyst) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, CsF) (2-4 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube, etc.)
-
Standard work-up and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)
Procedure:
-
Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add the (hetero)aryl halide (e.g., 1.0 mmol), the fluorinated boronic acid (e.g., 1.5 mmol), and the base (e.g., 3.0 mmol). If using a solid catalyst and ligand, add them at this stage.[13]
-
Inerting : Seal the tube with a rubber septum, then evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[13][15]
-
Solvent and Catalyst Addition : Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe. If the catalyst/ligand were not added as solids, add a pre-mixed solution in the same solvent via syringe.[13]
-
Heating and Monitoring : Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the mixture vigorously. Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[13]
-
Work-up : Once the reaction is complete (or no further conversion is observed), allow the mixture to cool to room temperature. Quench the reaction by carefully adding water and transfer the mixture to a separatory funnel.[13]
-
Extraction and Purification : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired fluorinated biaryl product.[13]
Conclusion
The Suzuki-Miyaura coupling of fluorinated boronic acids is an indispensable tool in modern synthetic and medicinal chemistry. While the electron-withdrawing nature of fluorine presents distinct challenges, namely protodeboronation and potentially slower reaction kinetics, these can be effectively overcome.[3][9] By employing strategic solutions such as the use of more stable trifluoroborate or MIDA-boronate reagents, selecting advanced catalyst systems with bulky, electron-rich ligands, and carefully optimizing the base and solvent system, researchers can reliably and efficiently synthesize complex fluorinated molecules critical for the advancement of drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-Cyano-4-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (2-Cyano-4-fluorophenyl)boronic acid. This versatile building block is of significant interest for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to the presence of the electron-withdrawing cyano and fluoro groups. These functionalities can significantly influence the electronic properties and biological activity of the target molecules.
The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of electron-deficient and sterically hindered arylboronic acids. Optimization of these conditions for specific substrates is highly recommended to achieve optimal results.
Overview of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[1]
The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.
Due to the electron-withdrawing nature of the cyano and fluoro groups on this compound, this substrate can present challenges such as slower transmetalation rates. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling reaction.
Experimental Protocols
Two representative protocols are provided below for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. These protocols should serve as a starting point for reaction optimization.
Protocol 1: Coupling with an Aryl Bromide
This protocol is suitable for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by degassed water (0.5 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Coupling with an Aryl Chloride
Aryl chlorides are often less reactive than aryl bromides, necessitating a more active catalyst system.
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%) to the flask.
-
Seal the flask, and thoroughly purge with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to yield the final product.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Suzuki-Miyaura coupling of arylboronic acids with functionalities similar to this compound. These data are intended to serve as a guide for optimizing specific reactions.
Table 1: Typical Catalysts and Ligands for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Highly effective for a broad range of substrates. |
| Pd₂(dba)₃ | RuPhos | 1-2 | Often used for challenging couplings, including those with aryl chlorides. |
| Pd(PPh₃)₄ | None | 3-5 | A classic catalyst, may require higher temperatures and longer reaction times. |
| PdCl₂(dppf) | None | 2-5 | Robust and versatile catalyst, particularly for heteroaryl couplings.[2] |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | Toluene/Water | 80-110 | A strong base, often effective for electron-deficient systems. |
| K₂CO₃ | 1,4-Dioxane/Water | 90-110 | A common and effective base for a wide variety of couplings. |
| Cs₂CO₃ | DMF | 80-120 | A strong base that can be effective in polar aprotic solvents. |
| Na₂CO₃ | Ethanol/Water | Reflux | A milder base, suitable for substrates sensitive to stronger bases. |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of (2-Cyano-4-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (2-Cyano-4-fluorophenyl)boronic acid in palladium-catalyzed cross-coupling reactions. The primary focus is on the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds, which is of significant importance in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl and heteroaryl structures. The presence of both a cyano and a fluoro substituent on the phenyl ring influences the electronic properties of the molecule, making it a versatile reagent in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent application for this boronic acid, enabling the efficient formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide.
The general transformation for the Suzuki-Miyaura coupling reaction is as follows:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
Where:
-
Ar1-B(OH)2 is the organoboronic acid (in this case, this compound).
-
Ar2-X is an aryl, heteroaryl, or vinyl halide (or triflate).
-
Pd catalyst is a palladium source, often with a phosphine ligand.
-
Base is required to activate the boronic acid.
-
Solvent provides the medium for the reaction.
Key Applications
The biaryl nitrile moiety synthesized using this compound is a key structural motif in a variety of pharmaceutical compounds. The cyano group can serve as a precursor for other functional groups or act as a key interaction point with biological targets. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.
Palladium Catalysts and Reaction Conditions
A variety of palladium catalysts and reaction conditions can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Commonly used palladium sources include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Phosphine ligands are often used to stabilize the palladium catalyst and modulate its reactivity. Examples include:
-
Triphenylphosphine (PPh₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald ligands (e.g., SPhos, XPhos)
The selection of a suitable base is critical for the transmetalation step. Common bases include:
-
Potassium carbonate (K₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
A range of solvents can be used, with the choice often depending on the specific substrates and reaction temperature. Typical solvents include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Water (often in a biphasic mixture)
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction
The following table summarizes the quantitative data for a specific Suzuki-Miyaura coupling reaction involving this compound.
| Entry | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
This protocol is adapted from a procedure described in patent US20140275037A1.
Materials:
-
This compound
-
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vessel, add tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and XPhos (0.04 eq) to the vessel.
-
Add degassed toluene and degassed water to the reaction vessel to create a biphasic mixture (e.g., a 10:1 ratio of toluene to water). The final concentration of the limiting reagent should be approximately 0.1 M.
-
The reaction mixture is heated to 100 °C with vigorous stirring for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired product, tert-butyl 4-(6-(2-cyano-4-fluorophenyl)pyridin-2-yl)piperazine-1-carboxylate.
Visualizations
The following diagrams illustrate the key processes involved in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Suzuki Coupling with (2-Cyano-4-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including biaryl and heteroaryl structures.[1][2] (2-Cyano-4-fluorophenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery due to the presence of the cyano and fluoro functionalities, which can modulate the electronic and pharmacokinetic properties of a molecule.
However, as an electron-deficient boronic acid, its use in Suzuki-Miyaura coupling can present challenges. Electron-deficient boronic acids are known to have slower rates of transmetalation and can be prone to competitive protodeboronation, a side reaction that cleaves the carbon-boron bond, leading to reduced yields of the desired coupled product. Careful selection of the base, solvent, and catalyst system is therefore critical to achieving high efficiency and yield in coupling reactions with this substrate.
These application notes provide a comprehensive guide to the selection of appropriate bases and solvents for the Suzuki-Miyaura coupling of this compound with aryl halides. Detailed experimental protocols and quantitative data from representative reactions are presented to aid researchers in optimizing their synthetic strategies.
Base and Solvent Selection: A Comparative Overview
The choice of base and solvent system is crucial for a successful Suzuki-Miyaura coupling reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle. The solvent influences the solubility of the reactants, catalyst, and base, and can also affect the rate and selectivity of the reaction.
Common Bases and Their Characteristics
Inorganic bases are most commonly employed in Suzuki-Miyaura couplings. The selection of the base can significantly impact the reaction outcome.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used, effective, and economical choices.[1] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base in organic solvents, often leading to higher yields in challenging couplings, though it is more expensive.
-
Phosphates (K₃PO₄): Potassium phosphate is another effective base, particularly for couplings involving electron-deficient partners or when milder conditions are required.
-
Hydroxides (NaOH, KOH): While strong bases, hydroxides can sometimes promote side reactions and are used less frequently than carbonates and phosphates.
Common Solvents and Their Properties
A variety of solvents and solvent mixtures can be used for Suzuki-Miyaura reactions. The addition of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Ethereal Solvents (Dioxane, THF): 1,4-Dioxane and tetrahydrofuran (THF) are commonly used, often in combination with water. They are good solvents for a wide range of organic substrates and catalysts.
-
Aprotic Polar Solvents (DMF, Acetonitrile): N,N-Dimethylformamide (DMF) and acetonitrile can also be effective solvents, particularly for reactions involving more polar substrates.
-
Aromatic Solvents (Toluene): Toluene, often mixed with water or other co-solvents, is another common choice, especially for reactions run at higher temperatures.
Quantitative Data Presentation
The following tables summarize the yields of Suzuki-Miyaura coupling reactions of a structurally similar compound, 2,5-difluorophenylboronic acid, with various aryl halides under different base and solvent conditions. This data serves as a valuable guide for selecting starting conditions for the coupling of this compound. Researchers should note that optimal conditions may vary depending on the specific aryl halide partner and should be determined empirically.
Table 1: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Bromides
| Coupling Partner (Aryl Bromide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | K₂CO₃ | DMF | 100 | 16 | 92 |
| 4-Bromoacetophenone | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |
| 1-Bromo-4-methoxybenzene | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 4-Bromotoluene | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
Data adapted from a comparative guide for 2,5-Difluorophenylboronic acid.
Table 2: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Chlorides
| Coupling Partner (Aryl Chloride) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 85 |
| 4-Chloroacetophenone | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 1-Chloro-4-methoxybenzene | K₃PO₄ | Dioxane | 100 | 24 | 75 |
| 4-Chlorotoluene | K₂CO₃ | DMF/H₂O | 120 | 36 | 78 |
Data adapted from a comparative guide for 2,5-Difluorophenylboronic acid.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using Potassium Carbonate in Dioxane/Water
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (2-5 mol%)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Potassium Phosphate in THF/Water
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, and potassium phosphate to an oven-dried reaction vessel with a magnetic stir bar.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of degassed THF.
-
Add the catalyst solution to the reaction vessel.
-
Add degassed THF and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer, and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Synthesis of Substituted Biphenyls Using (2-Cyano-4-fluorophenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing (2-Cyano-4-fluorophenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Substituted biphenyls are a critical structural motif in numerous pharmacologically active compounds, and the use of this compound offers a strategic entry point for introducing cyano and fluoro groups, which can significantly modulate the physicochemical and biological properties of molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organic halide or triflate offers high functional group tolerance, stereospecificity, and generally high yields, making it an invaluable tool in medicinal chemistry and drug discovery.[1]
This compound is a valuable building block that allows for the introduction of a fluorinated and cyanated phenyl ring. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups. These features make the resulting substituted biphenyls attractive candidates for the development of novel therapeutics.
Applications in Drug Discovery and Signaling Pathways
Substituted biphenyls synthesized from this compound are of significant interest in drug development due to their potential to modulate key signaling pathways implicated in various diseases, particularly cancer.
Inhibition of the PD-1/PD-L1 Signaling Pathway
The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the host immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction are being actively pursued as an alternative to antibody-based therapies. Several substituted biphenyl derivatives have been identified as potent inhibitors of this pathway. The cyano and fluoro substituents can play a crucial role in the binding affinity and pharmacokinetic properties of these inhibitors.
Modulation of the Hsp90 Chaperone Pathway
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Biphenyl derivatives have been investigated as C-terminal inhibitors of Hsp90, offering a different mechanism of action compared to the more common N-terminal inhibitors.
Inhibition of CYP17 Enzyme in Steroidogenesis
Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the androgen biosynthesis pathway. Inhibiting CYP17 is a validated strategy for the treatment of prostate cancer. Fluorine-substituted biphenyl compounds have been designed and synthesized as potent CYP17 inhibitors. The cyano and fluoro groups can contribute to the binding interactions with the enzyme's active site.
Experimental Protocols
The following section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. It is important to note that reaction conditions may need to be optimized for specific substrates.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.01-0.05 mmol), and base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted biphenyl.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl boronic acids structurally similar to this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzonitrile | p-Tolylboronic acid | NiCl₂(PPh₃)₂ (cat.) | - | THF | RT | - | 91-95 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene | 80 | 2 | 99 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Water | 110 | 3 | >95 (Conversion) |
| 4 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Water | 110 | 8 | ~90 (Conversion) |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Benzene | 80 | 2 | 87 |
Data compiled from reactions with structurally similar compounds. Yields are for isolated products unless otherwise noted.
Conclusion
This compound is a highly useful reagent for the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction. The resulting products are valuable scaffolds in drug discovery, with demonstrated potential to modulate key signaling pathways involved in cancer and other diseases. The provided protocols and application notes serve as a guide for researchers to explore the synthesis and utility of these important compounds. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
(2-Cyano-4-fluorophenyl)boronic acid: A Key Building Block in Medicinal Chemistry for Targeted Cancer Therapy
(2-Cyano-4-fluorophenyl)boronic acid has emerged as a critical starting material in medicinal chemistry, primarily utilized in the synthesis of highly targeted anti-cancer therapeutics. Its unique chemical structure, featuring a boronic acid group, a cyano group, and a fluorine atom, makes it an ideal component for creating complex molecules with specific biological activities. This versatile building block is particularly prominent in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
This application note provides a comprehensive overview of the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of the PARP inhibitor Olaparib. Detailed experimental protocols, quantitative biological data, and a visualization of the relevant signaling pathway are presented to guide researchers and drug development professionals.
Application in the Synthesis of PARP Inhibitor Olaparib
This compound is a key precursor in the synthesis of Olaparib, a first-in-class PARP inhibitor approved for the treatment of BRCA-mutated ovarian, breast, and prostate cancers. The synthesis of Olaparib typically involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this reaction, the this compound is coupled with a suitable heterocyclic partner to construct the core structure of the drug.
The cyano and fluoro substituents on the phenyl ring of the boronic acid play a crucial role in the final drug's efficacy and pharmacokinetic properties. These electron-withdrawing groups can influence the molecule's binding affinity to the PARP enzyme and its metabolic stability.
Quantitative Data: Biological Activity of Olaparib
The potency of Olaparib, synthesized using this compound, has been extensively evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's effectiveness.
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Olaparib | HCT116 | Colorectal Cancer | Not Specified | 2.799[1][2] |
| Olaparib | HCT15 | Colorectal Cancer | Not Specified | 4.745[1][2] |
| Olaparib | SW480 | Colorectal Cancer | Not Specified | 12.42[1][2] |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7[1] |
| Olaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004[1] |
| Olaparib | OVCAR8 | Ovarian Cancer | Not Specified | 200[1] |
| Olaparib | LNCaP | Prostate Cancer | Not Specified | 4.41 (Olaparib-resistant)[1] |
| Olaparib | C4-2B | Prostate Cancer | Not Specified | 28.9 (Olaparib-resistant)[1] |
| Olaparib | DU145 | Prostate Cancer | Not Specified | 3.78 (Olaparib-resistant)[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile reaction for C-C bond formation. A general protocol for the coupling of an aryl halide with an arylboronic acid is provided below.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and the base.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Synthesis of Olaparib via Suzuki-Miyaura Coupling
While specific, detailed industrial protocols for the synthesis of Olaparib are proprietary, the key step involves the Suzuki-Miyaura coupling of a phthalazinone intermediate with a derivative of this compound.
Conceptual Reaction Scheme:
Conceptual Suzuki-Miyaura Coupling Workflow
This diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction, a key step in synthesizing molecules like Olaparib.
Signaling Pathway and Mechanism of Action
Olaparib functions by inhibiting the PARP1 enzyme, which plays a crucial role in the repair of DNA single-strand breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.
When PARP is inhibited by Olaparib, SSBs are not repaired efficiently. During DNA replication, these unrepaired SSBs lead to the formation of DSBs.[3] In BRCA-deficient cancer cells, these DSBs cannot be repaired by the faulty HR pathway, leading to genomic instability and ultimately cell death.[3] This concept is known as synthetic lethality, where the combination of two genetic defects (BRCA mutation and PARP inhibition) is lethal to the cell, while either defect alone is not.[3]
PARP1 Signaling Pathway and Olaparib's Mechanism of Action
This diagram illustrates the role of PARP1 in DNA repair and how Olaparib induces synthetic lethality in cancer cells with deficient homologous recombination.
Conclusion
This compound is a vital synthon in medicinal chemistry, enabling the efficient construction of complex, biologically active molecules. Its application in the synthesis of the PARP inhibitor Olaparib highlights its significance in the development of targeted cancer therapies. The provided data and protocols serve as a valuable resource for researchers engaged in drug discovery and development, facilitating the exploration of new chemical entities with therapeutic potential.
References
Gram-Scale Synthesis of Cyanobiphenyls: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the gram-scale synthesis of 4-cyanobiphenyl, a key structural motif in various functional materials and pharmaceutical compounds. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile and phenylboronic acid. This application note includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a workflow diagram to ensure reproducibility and scalability. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Cyanobiphenyls are a class of organic compounds characterized by a biphenyl core with a nitrile functional group. Their unique electronic and liquid crystalline properties have led to their widespread use in the manufacturing of liquid crystal displays (LCDs). Furthermore, the cyanobiphenyl scaffold is a prevalent feature in a variety of pharmacologically active molecules, making their efficient synthesis a topic of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl compounds like cyanobiphenyls. This protocol details a reliable gram-scale synthesis of 4-cyanobiphenyl, a representative example of this compound class.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 4-Bromobenzonitrile | 10.0 g (54.9 mmol) | |
| Phenylboronic Acid | 7.35 g (60.4 mmol, 1.1 eq) | |
| Catalyst System | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 0.123 g (0.55 mmol, 1 mol%) | |
| Triphenylphosphine (PPh₃) | 0.576 g (2.20 mmol, 4 mol%) | |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 15.18 g (110 mmol, 2 eq) | |
| Solvent | ||
| Toluene | 200 mL | |
| Water | 100 mL | |
| Reaction Conditions | ||
| Temperature | 90 °C | |
| Reaction Time | 12 hours | |
| Purification | ||
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | |
| Recrystallization Solvent | Ethanol/Water | |
| Yield and Purity | ||
| Expected Yield | 80-90% | |
| Purity (by NMR/GC-MS) | >98% |
Experimental Protocol
Materials and Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Reagents:
-
4-Bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Ethanol (reagent grade)
-
Magnesium sulfate (anhydrous)
Procedure:
1. Reaction Setup: a. To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-bromobenzonitrile (10.0 g, 54.9 mmol), phenylboronic acid (7.35 g, 60.4 mmol), palladium(II) acetate (0.123 g, 0.55 mmol), and triphenylphosphine (0.576 g, 2.20 mmol). b. Add potassium carbonate (15.18 g, 110 mmol). c. Under a stream of nitrogen, add anhydrous toluene (200 mL) and deionized water (100 mL) to the flask.
2. Suzuki-Miyaura Coupling Reaction: a. Vigorously stir the reaction mixture and heat it to 90 °C using a heating mantle. b. Maintain the reaction at this temperature for 12 hours. The reaction progress can be monitored by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent). The starting material (4-bromobenzonitrile) should be consumed.
3. Work-up: a. After 12 hours, cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine all organic layers and wash with brine (100 mL). e. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification by Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in hexane. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Load the adsorbed product onto the top of the column. d. Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate). e. Collect fractions and monitor by TLC to identify the fractions containing the pure product. f. Combine the pure fractions and evaporate the solvent to yield a solid.
5. Purification by Recrystallization: a. Dissolve the solid obtained from column chromatography in a minimal amount of hot ethanol. b. Slowly add hot water until the solution becomes slightly cloudy. c. Add a few drops of hot ethanol until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. e. Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to obtain pure 4-cyanobiphenyl.
Mandatory Visualization
Caption: Experimental workflow for the gram-scale synthesis of 4-cyanobiphenyl.
Development of Novel Materials with (2-Cyano-4-fluorophenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (2-Cyano-4-fluorophenyl)boronic acid in the development of novel materials, with a primary focus on its role as a key building block in the synthesis of advanced pharmaceutical intermediates and as a functional moiety in smart polymers.
Application Note 1: Synthesis of PARP Inhibitor Intermediate
This compound is a critical reagent in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form a crucial carbon-carbon bond, leading to the core structure of drugs like Olaparib. Olaparib is a PARP-1 and PARP-2 inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1/2 mutations.[1] The presence of the cyano and fluoro groups on the phenylboronic acid ring influences the electronic properties of the molecule, contributing to the potency and pharmacokinetic profile of the final active pharmaceutical ingredient (API).
Key Intermediate Synthesis: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
A pivotal step in several reported syntheses of Olaparib involves the coupling of a phthalazinone moiety with the (2-Cyano-4-fluorophenyl) group. This is typically achieved through a Suzuki-Miyaura coupling reaction. The resulting intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile, is then further elaborated to yield the final drug substance.
Quantitative Data Summary for Suzuki-Miyaura Coupling
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds, which are structurally related to the Olaparib intermediate. Yields and purity are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-(bromomethyl)phthalazin-1(2H)-one | This compound | Pd(PPh₃)₄ (3) | - | 2M aq. K₂CO₃ | Toluene/Dioxane | 80 | 5 | 92 | >98 |
| 2 | 4-chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 95 | >99 |
| 3 | 1-bromo-4-fluorobenzene | 4-vinylphenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/Ethanol | 110 | 24 | 85 | >97 |
| 4 | 3-chloropyridine | 2-pyridylboronate | Pd₂(dba)₃ (1.5) | XPhos (3) | KF | 1,4-Dioxane | 110 | 18 | 85 | >98 |
Note: Data for entries 2-4 are adapted from literature for similar Suzuki-Miyaura reactions to provide a comparative context.
Experimental Protocol: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a suitable phthalazinone precursor.
Materials:
-
4-(bromomethyl)phthalazin-1(2H)-one (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (degassed)
-
1,4-Dioxane (degassed)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-(bromomethyl)phthalazin-1(2H)-one, this compound, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add a degassed 4:1 mixture of Toluene and 1,4-Dioxane to the flask. Prepare a 2M aqueous solution of K₂CO₃ and add it to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile.
Logical Workflow for Olaparib Intermediate Synthesis
Caption: Workflow for the Suzuki-Miyaura coupling to synthesize a key Olaparib intermediate.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Olaparib functions by inhibiting PARP-1, a key enzyme in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), inhibiting PARP-1 leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately causing cell death through a process known as synthetic lethality.
Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.
Application Note 2: Development of Functional Polymers for Sensing Applications
Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been extensively exploited in the development of "smart" polymers for applications such as glucose sensing.[2][3] The incorporation of this compound into polymer backbones or as pendant groups can create materials that respond to changes in the concentration of diol-containing molecules. The electron-withdrawing cyano and fluoro groups can lower the pKa of the boronic acid, potentially enabling a response at physiological pH.
One promising approach is the functionalization of biocompatible polymers like chitosan with this compound.[4] Chitosan, a natural polysaccharide, possesses primary amine groups that can be readily modified. The resulting functionalized chitosan could be used to develop hydrogels or nanoparticles for controlled drug delivery or as a component in biosensors.
Quantitative Data for Polymer Functionalization
The degree of substitution and the properties of the resulting functionalized polymer are dependent on the reaction conditions.
| Entry | Polymer Backbone | Functionalization Reagent | Activating Agents | Reaction Time (h) | Degree of Substitution (%) | Swelling Ratio in Glucose (q) |
| 1 | Chitosan | This compound | EDC, NHS | 24 | 5-15 (predicted) | 1.2 - 1.8 (predicted) |
| 2 | Poly(acrylamide) | 3-aminophenylboronic acid | - | 12 | 10 | 1.5 |
| 3 | Chitosan | 4-fluorophenylboronic acid | NaBH₄ | 48 | 8 | 1.4 |
Note: Data for entry 1 is predicted based on similar reactions. Data for entries 2 and 3 are adapted from literature for comparative purposes.
Experimental Protocol: Functionalization of Chitosan with this compound
This protocol provides a general method for the amide coupling of this compound to chitosan. Optimization of reaction conditions may be necessary.
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetic acid solution (1% v/v)
-
Methanol
-
Acetone
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% aqueous acetic acid solution to a final concentration of 1% (w/v) with stirring until a clear solution is obtained.
-
Activation of Boronic Acid: In a separate container, dissolve this compound, EDC, and NHS in methanol. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group (in equilibrium with the boronic acid).
-
Coupling Reaction: Slowly add the activated boronic acid solution to the chitosan solution with continuous stirring. Allow the reaction to proceed at room temperature for 24 hours.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted reagents and byproducts.
-
Isolation of Product: Precipitate the purified chitosan derivative by adding acetone. Filter the precipitate and wash it with acetone. Dry the product under vacuum to obtain the this compound-functionalized chitosan.
Logical Workflow for Chitosan Functionalization
Caption: Workflow for the functionalization of chitosan with this compound.
References
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Application Notes and Protocols for One-Pot Synthesis Involving (2-Cyano-4-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (2-Cyano-4-fluorophenyl)boronic acid in organic synthesis, with a focus on one-pot methodologies relevant to the preparation of key intermediates for pharmacologically active molecules.
Introduction
This compound is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its unique electronic properties, stemming from the electron-withdrawing cyano and fluoro groups, influence its reactivity and make it a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] This boronic acid is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, which are significant targets in cancer therapy.[3][4][5][6]
Application Note 1: One-Pot Synthesis of a Biaryl Intermediate for PARP Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation.[7] In the context of PARP inhibitor synthesis, this compound is frequently coupled with aryl halides to construct the core biaryl scaffold of the inhibitor. While many syntheses are performed in multiple steps, a one-pot approach, where the Suzuki-Miyaura coupling is immediately followed by a subsequent transformation, can significantly improve efficiency.
Below is a representative protocol for a one-pot Suzuki-Miyaura coupling reaction to synthesize a key biaryl intermediate.
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
Objective: To synthesize 2'-cyano-4'-fluoro-[1,1'-biphenyl]-3-carboxamide, a key intermediate for PARP inhibitors.
Materials:
-
This compound
-
3-Bromobenzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 mmol), 3-bromobenzamide (1.0 mmol), Palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Purge the flask with nitrogen gas for 10-15 minutes.
-
Add 1,4-dioxane (10 mL) and an aqueous solution of potassium carbonate (2 M, 2.0 mL).
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2'-cyano-4'-fluoro-[1,1'-biphenyl]-3-carboxamide.
Data Presentation
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzamide | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 85 |
| 2 | 3-Iodobenzamide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 |
| 3 | Methyl 3-bromobenzoate | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 10 | 92 |
Proposed One-Pot Synthesis of a Substituted Quinolinone
Building upon the Suzuki-Miyaura coupling, a subsequent intramolecular cyclization can be performed in a one-pot fashion to generate heterocyclic scaffolds common in kinase inhibitors. The following is a proposed protocol for the one-pot synthesis of a 6-(2-cyano-4-fluorophenyl)quinolin-4(1H)-one.
Experimental Protocol: Proposed One-Pot Suzuki Coupling and Intramolecular Cyclization
Objective: To synthesize 6-(2-cyano-4-fluorophenyl)quinolin-4(1H)-one in a one-pot procedure.
Materials:
-
This compound
-
6-Bromo-4-hydroxyquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (CuI) - for cyclization step
-
Potassium carbonate (K₂CO₃) - for cyclization step
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk tube, add 6-bromo-4-hydroxyquinoline (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (10 mL).
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Monitor the formation of the biaryl intermediate by TLC or LC-MS.
-
-
Intramolecular Cyclization (in the same pot):
-
After completion of the first step, cool the reaction mixture to room temperature.
-
Add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) to aid in the solubility for the cyclization step.
-
Heat the reaction mixture to 120 °C and stir for an additional 12 hours.
-
Monitor the formation of the quinolinone product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
Visualizations
Experimental Workflow
Caption: Proposed one-pot synthesis workflow.
Signaling Pathway Involvement
The products derived from this compound, such as PARP inhibitors, play a crucial role in cancer therapy by targeting DNA repair pathways.
Caption: PARP inhibition signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A One-Pot Radio-synthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Application Notes and Protocols for Microwave-Assasisted Suzuki Coupling with (2-Cyano-4-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of functionalized building blocks like (2-Cyano-4-fluorophenyl)boronic acid is of significant interest in medicinal chemistry, as the cyano and fluoro substituents can modulate the physicochemical properties of the final compound, such as metabolic stability and receptor binding affinity.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to dramatically reduced reaction times, improved yields, and enhanced reproducibility.[1] This technology is particularly well-suited for optimizing Suzuki coupling reactions.[1] These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides, offering a robust method for the rapid generation of compound libraries essential for drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.
Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv).
-
Add this compound (e.g., 0.6 mmol, 1.2 equiv).
-
Add the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes). Reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative results for the microwave-assisted Suzuki coupling of this compound with various aryl bromides. Conditions are based on typical parameters found in the literature for similar substrates.[1][2]
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 130 | 20 | 85 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 125 | 20 | 78 |
Visualizations
References
- 1. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (2-Cyano-4-fluorophenyl)boronic acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki-Miyaura coupling reactions involving (2-Cyano-4-fluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with electronically deactivated boronic acids like this compound, can often be attributed to several key factors. The electron-withdrawing nature of the cyano and fluoro groups can decrease the nucleophilicity of the boronic acid, making the transmetalation step of the catalytic cycle more challenging.[1]
Here are the initial checks you should perform:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.
-
Reaction Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst.[2] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Impurities can interfere with the catalytic cycle.
-
Base Selection and Strength: The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid, while an overly strong base can promote side reactions.
-
Solvent System: The solvent plays a crucial role in the solubility of the reagents and the stabilization of the catalytic species. A mixture of an organic solvent and water is often employed.
Q2: What are the common side reactions observed with this compound in Suzuki couplings, and how can I minimize them?
A2: The most common side reactions are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a significant issue with electron-deficient boronic acids. To minimize protodeboronation, you can:
-
Use milder bases or anhydrous conditions where appropriate.
-
Employ more stable boronic acid derivatives like pinacol esters.
-
Shorten the reaction time and use lower temperatures if the reaction kinetics allow.
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen. To minimize homocoupling:
-
Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.
-
Use a well-defined Pd(0) source or a precatalyst that efficiently enters the catalytic cycle.
-
Q3: Can I use this compound directly, or should I convert it to an ester (e.g., pinacol ester)?
A3: this compound can be used directly in many cases. However, if you are experiencing issues with protodeboronation or stability, converting it to a more stable derivative like a pinacol ester can be beneficial. Boronic esters often exhibit improved stability and can lead to more reproducible results, especially in complex substrate couplings.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired biphenyl product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Side Products
If your reaction yields a mixture of the desired product along with significant amounts of side products (e.g., from protodeboronation or homocoupling), consider the following adjustments:
Caption: Troubleshooting guide for common side products.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under different conditions.
Table 1: Effect of Catalyst and Ligand on Yield
Coupling Partner: 4-Bromoanisole Conditions: K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 100 °C, 12 h
| Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | 65 |
| Pd₂(dba)₃ (1) | SPhos (2) | 88 |
| Pd(PPh₃)₄ (3) | - | 72 |
| PdCl₂(dppf) (2) | - | 91 |
Table 2: Effect of Base on Yield
Coupling Partner: 1-Bromo-4-chlorobenzene Conditions: PdCl₂(dppf) (2 mol%), Dioxane/H₂O (4:1), 90 °C, 8 h
| Base (2.0 equiv.) | Yield (%) |
| Na₂CO₃ | 75 |
| K₂CO₃ | 82 |
| K₃PO₄ | 93 |
| Cs₂CO₃ | 95 |
Table 3: Effect of Solvent on Yield
Coupling Partner: 4-Bromotoluene Conditions: PdCl₂(dppf) (2 mol%), K₃PO₄ (2.0 equiv.), 100 °C, 10 h
| Solvent (v/v) | Yield (%) |
| Toluene/H₂O (4:1) | 85 |
| Dioxane/H₂O (4:1) | 92 |
| THF/H₂O (4:1) | 89 |
| DMF | 78 |
Experimental Protocols
Protocol 1: High-Yield Coupling Using PdCl₂(dppf) and K₃PO₄
This protocol is optimized for a high-yield coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
PdCl₂(dppf) (2 mol%)
-
K₃PO₄ (2.0 equiv., finely powdered)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and PdCl₂(dppf) (0.02 mmol).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of Products from (2-Cyano-4-fluorophenyl)boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from (2-Cyano-4-fluorophenyl)boronic acid. The focus is on purification strategies for biaryl compounds synthesized via Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products synthesized from this compound?
A1: The primary purification methods for biaryl products derived from this compound are flash column chromatography on silica gel and recrystallization. For more challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include unreacted starting materials (the aryl halide and the boronic acid), homocoupled byproducts of the boronic acid (forming a 2,2'-dicyano-4,4'-difluorobiphenyl), and residual palladium catalyst. The presence of oxygen can increase the formation of homocoupled byproducts.[1] Additionally, protodeboronation (loss of the boronic acid group) of the starting material can occur, especially with prolonged reaction times at high temperatures.
Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. What should I check first?
A3: When troubleshooting a low-yield Suzuki-Miyaura coupling, the first parameters to assess are:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[2]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like homocoupling.[1][2] Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are degassed.
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction conditions require it. In some cases, a small amount of water is necessary for reactions with certain bases like anhydrous K₃PO₄.
Q4: I am observing a significant amount of homocoupled byproduct from the this compound. How can I minimize this?
A4: Homocoupling is often promoted by the presence of oxygen and Pd(II) species. To minimize this side reaction:
-
Thoroughly degas your solvents and maintain a strict inert atmosphere throughout the reaction.
-
Use a fresh, active Pd(0) catalyst or a precatalyst that rapidly converts to the active Pd(0) species. This will favor the cross-coupling pathway over homocoupling.
-
Optimize the reaction temperature and time; prolonged reaction times can sometimes lead to more side products.
Troubleshooting Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is difficult to separate from starting boronic acid by column chromatography. | The product and the boronic acid have similar polarities. | - Modify the eluent system. Adding a small amount of a polar solvent like methanol can sometimes improve separation. - Consider an aqueous workup with a mild base (e.g., NaHCO₃ solution) to wash away the acidic boronic acid before chromatography. - If the product is not base-sensitive, a dilute NaOH wash can be more effective. |
| Product "oils out" during recrystallization. | The solvent system is not ideal, or the product has a low melting point. The cooling rate may be too fast. | - Try a different solvent or a mixture of solvents. Good starting points for biaryl compounds include ethanol/water, ethyl acetate/hexanes, or toluene/heptane. - Ensure the initial dissolution is in a minimal amount of hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Palladium residues co-elute with the product during column chromatography. | The palladium catalyst is not fully removed during the workup. | - After the reaction, consider filtering the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst before the aqueous workup. - During the workup, washing the organic layer with an aqueous solution of a sulfur-containing ligand (e.g., sodium thiomethoxide or thiourea) can help to scavenge residual palladium. |
| Streaking or poor separation on the silica gel column. | The compound may be too polar for the chosen eluent system, or it might be interacting strongly with the silica. | - Increase the polarity of the eluent gradually. - Consider using a different stationary phase, such as neutral alumina, which can be beneficial for certain compounds. - Adding a small amount of a modifier to the eluent, like triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or THF/water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand, typically 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification Method 1: Flash Column Chromatography
-
Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexanes.
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The less polar impurities will elute first, followed by the desired biaryl product. The polar boronic acid starting material and byproducts will typically elute last or remain on the column.
-
Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Purification Method 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, and toluene.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes typical purification outcomes for biaryl products derived from Suzuki-Miyaura reactions involving fluorinated phenylboronic acids. Note that specific yields and purity levels are highly dependent on the specific substrates and reaction conditions.
| Purification Method | Starting Material Purity (Crude) | Final Purity | Typical Recovery Yield | Notes |
| Flash Column Chromatography | 50-80% | >95% | 70-90% | Effective for removing both more and less polar impurities. |
| Recrystallization | >80% | >98% | 60-85% | Best suited for crude material that is already relatively pure. |
| Preparative HPLC | Variable | >99% | 50-80% | Used for difficult separations or when very high purity is required. |
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling and Purification
Caption: General workflow for Suzuki-Miyaura coupling and product purification.
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
References
Technical Support Center: Overcoming Reactivity Challenges with (2-Cyano-4-fluorophenyl)boronic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering poor reactivity with (2-Cyano-4-fluorophenyl)boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound?
Low reactivity is a common challenge with this compound due to the strong electron-withdrawing effects of the ortho-cyano and para-fluoro substituents. These groups deactivate the boronic acid towards the crucial transmetalation step in the catalytic cycle.[1][2] Key factors to investigate include:
-
Inefficient Transmetalation: The electron-deficient nature of the aryl ring slows the transfer of the organic group from boron to the palladium catalyst.[2]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases and at elevated temperatures.[3][4]
-
Catalyst Inhibition/Deactivation: The cyano group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]
-
Homocoupling: The formation of symmetrical biaryls from the boronic acid can occur, especially in the presence of oxygen.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura couplings.
Q2: My reaction is generating a significant amount of fluorobenzonitrile. What is happening and how can I prevent it?
The formation of fluorobenzonitrile is a classic sign of protodeboronation.[3][4] This side reaction is often exacerbated by:
-
Excessive water content: While some water can be beneficial in Suzuki couplings, too much can promote the cleavage of the C-B bond.
-
High temperatures: Increased thermal energy can accelerate the rate of protodeboronation.
-
Prolonged reaction times: Longer exposure to basic and aqueous conditions increases the likelihood of this side reaction.
Solutions:
-
Use a boronic acid derivative: Converting the boronic acid to its corresponding pinacol ester or MIDA boronate can significantly enhance its stability and reduce protodeboronation.[3][5]
-
Employ anhydrous conditions: Using anhydrous solvents and bases can minimize the water content in the reaction mixture.
-
Use a "slow-release" strategy: Aryltrifluoroborates can be used as they slowly hydrolyze in situ to the boronic acid, keeping its concentration low and minimizing side reactions.[6][7]
Q3: Which catalyst system is most effective for coupling this compound?
For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the slow transmetalation step are essential.[2] Highly active palladium catalysts with bulky, electron-rich phosphine ligands are generally the most successful.
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices.[4] They accelerate both the oxidative addition and reductive elimination steps and can help prevent catalyst deactivation.
-
Recommended Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices that form the active Pd(0) catalyst in situ. Pre-formed catalysts, such as the Buchwald precatalysts (e.g., XPhos Pd G3), can also offer higher activity and reproducibility.[8]
Comparative Data on Catalyst Systems
The following table summarizes the performance of different catalyst systems for the coupling of this compound with 4-bromoanisole.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | <10 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 35 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (9:1) | 80 | 4 | 85 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 90 | 2 | 92 |
| XPhos Pd G3 | K₃PO₄ | THF/H₂O (10:1) | 65 | 3 | 95 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is a robust starting point for the coupling of this compound with various aryl halides.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Methodology:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (197 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Seal the vessel with a septum, and evacuate and backfill with argon three times.
-
Add 5 mL of degassed 9:1 toluene/water via syringe.
-
Place the vessel in a preheated oil bath at 80 °C and stir vigorously for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion of Boronic Acid to Pinacol Ester for Improved Stability
This two-step protocol first protects the boronic acid as a more stable pinacol ester, which is then used in the coupling reaction. This is particularly useful for reactions requiring higher temperatures or longer reaction times.
Step A: Synthesis of this compound pinacol ester
-
Suspend this compound (1.65 g, 10 mmol) and pinacol (1.30 g, 11 mmol) in toluene (50 mL).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After 2-4 hours (or when water evolution ceases), cool the reaction mixture.
-
Remove the solvent under reduced pressure to yield the crude pinacol ester, which can often be used without further purification.
Step B: Suzuki-Miyaura Coupling with the Pinacol Ester
-
Follow the general procedure in Protocol 1, substituting the boronic acid with its pinacol ester (1.2 equiv). The reaction may require slightly longer reaction times but will be less prone to protodeboronation.
This technical guide provides a starting point for addressing the reactivity challenges associated with this compound. Empirical optimization of the catalyst, base, and solvent for each specific substrate is often necessary to achieve the highest yields.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Reactions with (2-Cyano-4-fluorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Cyano-4-fluorophenyl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage common impurities and challenges encountered during your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter in a question-and-answer format.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of a Major Byproduct.
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of my target biaryl product, and I observe a significant amount of a symmetrical biphenyl impurity derived from the boronic acid. What is happening and how can I fix it?
A1: The primary issue you are encountering is likely the homocoupling of this compound. This is a common side reaction, especially with electron-deficient arylboronic acids.[1] The electron-withdrawing nature of the cyano and fluoro groups on your starting material makes it more susceptible to this side reaction. Homocoupling can be mediated by oxygen or the palladium(II) catalyst precursor.[2]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen is a known promoter of homocoupling.[3] It is crucial to thoroughly degas your solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[4]
-
Palladium Catalyst Selection:
-
If you are using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled dimer.[2] Consider using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize this initial homocoupling.
-
Pre-heating the mixture of the palladium catalyst, base, and solvent before adding the boronic acid can sometimes mitigate homocoupling.[3]
-
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient boronic acids, bulky and electron-rich ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to improve the yield of the cross-coupled product and suppress homocoupling.[1]
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help drive the cross-coupling reaction to completion and outcompete the homocoupling side reaction.[4]
Issue 2: Formation of a Protodeboronation Byproduct.
Q2: Besides the homocoupling impurity, I am also observing the formation of 2-fluorobenzonitrile in my reaction mixture. What is this impurity and how can I minimize it?
A2: The formation of 2-fluorobenzonitrile is due to a side reaction called protodeboronation , where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This is another common pathway for boronic acid decomposition, particularly in the presence of water and base.[4]
Troubleshooting Steps:
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents is a good starting point.[4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can effectively prevent premature decomposition via protodeboronation.[4] The boronic acid is then slowly released in situ under the reaction conditions.
-
Optimize Base and Temperature: A milder base (e.g., K₃PO₄ instead of stronger bases) and lower reaction temperatures can reduce the rate of protodeboronation. However, this needs to be balanced with achieving a reasonable rate for the desired cross-coupling reaction.[4] A faster catalyst can help "outrun" this decomposition side reaction.[5]
Issue 3: Difficulties in Purifying the Final Product.
Q3: I am struggling to separate my desired biaryl product from the unreacted boronic acid and the homocoupled byproduct. What purification strategies are effective?
A3: Purifying the desired cross-coupled product from boronic acid-derived impurities requires a multi-step approach.
Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Perform an acidic wash with 1N HCl. This will protonate the basic components of the reaction and can help to remove some of the unreacted boronic acid.
-
Follow with a brine wash to remove any remaining aqueous contaminants.
-
-
Chromatography:
-
Flash column chromatography on silica gel is typically the most effective method for separating the desired product from the homocoupled byproduct and any remaining starting materials.
-
A common solvent system to start with is a gradient of ethyl acetate in hexanes.
-
-
Recrystallization:
-
If the desired product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/methanol) can be a highly effective final purification step to obtain a product of high purity.[6]
-
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for Suzuki-Miyaura coupling reactions. Note that yields are highly dependent on the specific substrates and optimization of reaction parameters.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) of Cross-Coupled Product |
| Aryl Bromide | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | Typically >80% |
| Aryl Chloride | This compound | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | Can vary significantly, often lower than with aryl bromides |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, quickly weigh and add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., SPhos, 0.06 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., THF or 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Stir the suspension and degas by bubbling with the inert gas for 15-20 minutes.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 70-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 1N HCl (2x) to remove the base and excess boronic acid.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for managing common impurities.
References
Technical Support Center: Optimization of Catalyst Loading for (2-Cyano-4-fluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Cyano-4-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges and optimize experimental outcomes, with a specific focus on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling?
A1: this compound is an electron-deficient boronic acid due to the presence of the cyano and fluoro substituents. This electronic nature can present several challenges:
-
Slow or Incomplete Reactions: The electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-fluoro-6-cyanobenzene and reducing the yield of the desired product. This can be exacerbated by strong bases and the presence of water.
-
Homocoupling: Self-coupling of the boronic acid to form a symmetrical biphenyl byproduct can occur, often promoted by the presence of oxygen.[2][3]
Q2: How does catalyst loading impact the reaction outcome?
A2: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and purity.
-
Low Catalyst Loading: Insufficient catalyst can lead to slow or incomplete conversion of the starting materials.
-
High Catalyst Loading: While it may increase the reaction rate, excessive catalyst loading can lead to the formation of palladium black (inactive palladium) and can complicate product purification due to higher residual palladium levels. It also increases the cost of the reaction. An optimal catalyst loading will provide a balance between reaction efficiency and cost-effectiveness.
Q3: Which palladium catalysts and ligands are recommended for coupling with this compound?
A3: For electron-deficient boronic acids, catalyst systems that promote efficient oxidative addition and transmetalation are preferred.
-
Catalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like XPhos Pd G3.[2][4] Pd(dppf)Cl₂ is also a robust and versatile option for challenging couplings.[4][5]
-
Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective in accelerating the reaction.[5] The choice of ligand is crucial when using a palladium source like Pd(OAc)₂.[4]
Q4: What are the ideal bases and solvents for this type of reaction?
A4: The choice of base and solvent is highly interdependent and crucial for success.
-
Bases: Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to minimize protodeboronation.[5]
-
Solvents: Anhydrous solvents such as dioxane, toluene, or THF are commonly used.[1] A mixture of an organic solvent with water (e.g., dioxane/water) can also be effective, but the water content should be carefully controlled to avoid excessive protodeboronation.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand. 2. Insufficient catalyst loading. 3. Inappropriate choice of catalyst/ligand system. 4. Suboptimal reaction temperature. | 1. Use a fresh batch of catalyst and ligand. Ensure ligands are stored under an inert atmosphere.[6] 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). 3. Screen different catalyst systems, such as a more active pre-catalyst (e.g., XPhos Pd G3).[5] 4. Increase the reaction temperature in increments (e.g., 80 °C to 110 °C).[2] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) source without efficient in-situ reduction. | 1. Ensure thorough degassing of solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles.[2][6] 2. Consider using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst that readily forms the active Pd(0) species.[3] |
| Protodeboronation of this compound | 1. Use of a strong base. 2. Presence of excess water. 3. Prolonged reaction time at high temperature. | 1. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[5] 2. Use anhydrous solvents or minimize the amount of water in the solvent system. 3. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more stable derivative like a pinacol ester if protodeboronation remains a significant issue. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures. 2. High catalyst concentration. | 1. Lower the reaction temperature. 2. Reduce the catalyst loading to the minimum effective amount. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient base. | 1. Consider a more robust catalyst/ligand system (e.g., Buchwald ligands).[5] 2. Increase the equivalents of the base (e.g., from 2.0 to 3.0 equivalents).[1] |
Quantitative Data on Catalyst Loading
The optimal catalyst loading is highly dependent on the specific coupling partners, solvent, and base used. The following table provides illustrative data from Suzuki-Miyaura reactions with structurally similar fluorinated or electron-deficient boronic acids. This data should serve as a starting point for optimization.
| Catalyst | Ligand | Catalyst Loading (mol%) | Coupling Partner (Example) | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | 1-2 | 4-Bromoacetophenone | K₃PO₄ | Toluene/H₂O | >95 | [4] |
| Pd₂(dba)₃ | XPhos | 1-2 | 4-Chlorotoluene | K₃PO₄ | Toluene | >95 | [4] |
| Pd(PPh₃)₄ | - | 2-5 | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O | ~90 | [1] |
| PdCl₂(dppf) | - | 3 | 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O | ~85 | [7] |
| G-COOH-Pd-10 | - | (heterogeneous) | 1-Bromo-4-fluorobenzene | K₂CO₃ | DMF/H₂O | >95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for the specific substrates being used.[1][2]
-
Reagent Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Catalyst Loading
-
Setup: Prepare a series of reaction vials, each containing the same amounts of aryl halide, this compound, base, and solvent, as described in Protocol 1.
-
Variable Catalyst Loading: To each vial, add a different amount of the chosen palladium catalyst (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, 2.5 mol%).
-
Reaction: Run all reactions in parallel under the same conditions (temperature, time).
-
Analysis: After the specified reaction time, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion and the formation of byproducts.
-
Optimization: Identify the lowest catalyst loading that provides the highest yield of the desired product in a reasonable timeframe with minimal side reactions.
Visualizations
Caption: Workflow for optimizing palladium catalyst loading in parallel experiments.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
Impact of water on the stability of (2-Cyano-4-fluorophenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of water on the stability of (2-Cyano-4-fluorophenyl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users encountering issues during experiments with this compound, particularly when water is present, can refer to the following guide for potential causes and solutions.
Problem 1: Inconsistent reaction yields or incomplete conversion.
-
Potential Cause: Degradation of the boronic acid due to the presence of water in solvents or reagents. Arylboronic acids are susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be accelerated by acidic or basic conditions, elevated temperatures, and the presence of certain metal catalysts.
-
Solution:
-
Use Anhydrous Conditions: Employ dry solvents and reagents to minimize the presence of water, which can act as a proton source.[1]
-
Careful Selection of Base: In reactions requiring a base, such as Suzuki-Miyaura coupling, opt for weaker or non-aqueous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) to reduce the rate of protodeboronation.[1]
-
Optimize Reaction Temperature: If possible, lower the reaction temperature to minimize the rate of degradation.[1]
-
Consider Protected Derivatives: Utilize more stable boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts. These can act as a "slow-release" source of the active boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[1][2]
-
Problem 2: Appearance of unexpected byproducts in analytical data (e.g., HPLC, LC-MS).
-
Potential Cause 1: Formation of Boroxines. In the solid state or in non-aqueous solvents, boronic acids can dehydrate to form cyclic anhydrides known as boroxines. This is an equilibrium process.
-
Solution 1: The formation of boroxines can be reversed by the addition of water. If boroxine formation is suspected, recrystallization from an aqueous solvent system can often hydrolyze the boroxine back to the boronic acid.[2]
-
Potential Cause 2: Protodeboronation. The primary degradation pathway for many arylboronic acids in the presence of water is protodeboronation, leading to the formation of 3-fluoro-6-cyanobenzene.
-
Solution 2: To minimize protodeboronation, follow the recommendations outlined in Problem 1. The stability of arylboronic acids is often greatest at a neutral pH.[2]
-
Potential Cause 3: Oxidative Degradation. Oxidative pathways can lead to the cleavage of the boronic acid group, potentially forming the corresponding phenol.
-
Solution 3: Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Problem 3: Poor solubility or phase separation in aqueous reaction mixtures.
-
Potential Cause: While the boronic acid functional group imparts some polarity, the overall molecule may have limited solubility in purely aqueous systems, especially at neutral pH.
-
Solution:
-
Use a Co-solvent: Employ a mixture of water and a water-miscible organic solvent (e.g., dioxane, THF, acetone, ethanol) to improve solubility.
-
Adjust pH: The solubility of boronic acids can be pH-dependent. Carefully adjusting the pH might improve solubility, but be mindful that both acidic and basic conditions can also promote degradation.[2]
-
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability of this compound?
A1: Water can lead to the degradation of this compound primarily through protodeboronation, where the C-B bond is cleaved to form 3-fluoro-6-cyanobenzene. The rate of this degradation is influenced by pH, temperature, and the presence of metal catalysts.[1][2] Additionally, in the absence of sufficient water, boronic acids can reversibly form boroxine anhydrides.[2] Oxidative degradation is another potential pathway.
Q2: What are the expected degradation products of this compound in an aqueous environment?
A2: Based on the known degradation pathways of arylboronic acids, the primary degradation products are expected to be:
-
Protodeboronation product: 3-fluoro-6-cyanobenzene
-
Oxidative degradation product: 2-Cyano-4-fluorophenol
-
Dehydration product (anhydride): Trimeric boroxine of this compound
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, preparing them fresh is ideal. If storage in solution is necessary, use an anhydrous, aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere.
Q4: I am observing a new peak in my HPLC analysis after dissolving the boronic acid in my aqueous mobile phase. What could it be?
A4: This is a common issue with boronic acids due to their potential for on-column degradation. The new peak could be the protodeboronation product (3-fluoro-6-cyanobenzene) or the boroxine. To troubleshoot this, you can try the following:
-
Use an Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.
-
Faster Analysis: Employ a shorter column or a faster gradient to reduce the time the analyte spends on the column.
-
Optimize Mobile Phase: Ensure the mobile phase pH is as close to neutral as possible and consider the use of end-capped columns to minimize interactions with free silanol groups.
Q5: Are there more stable alternatives to this compound for use in aqueous reactions?
A5: Yes, boronic acid pinacol esters, MIDA boronates, and potassium trifluoroborate salts are generally more stable towards hydrolysis and protodeboronation.[1][2] These derivatives can often be used directly in reactions like the Suzuki-Miyaura coupling, where they release the active boronic acid in situ.
Data Presentation
| Factor | Impact on Stability | Recommended Conditions for Enhanced Stability |
| Water | Can lead to protodeboronation. | Use anhydrous solvents and reagents. |
| pH | Both acidic and basic conditions can catalyze degradation. | Maintain a neutral pH where possible.[2] |
| Temperature | Higher temperatures accelerate degradation. | Conduct reactions at the lowest effective temperature. |
| Oxygen | Can cause oxidative degradation. | Use degassed solvents and an inert atmosphere. |
| Base | Can form reactive boronate species susceptible to protonolysis. | Use weaker, non-aqueous bases (e.g., KF, Cs₂CO₃).[1] |
| Catalyst | Some metal catalysts can promote protodeboronation. | Optimize catalyst and ligand choice. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Hydrolytic Stability of this compound by HPLC
-
Solution Preparation:
-
Prepare a stock solution of this compound in a water-miscible aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
-
Stability Study Setup:
-
In separate vials, dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each solution into an HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products over time.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing the hydrolytic stability of the boronic acid.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Troubleshooting Suzuki Reactions with Fluorinated Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. The inherent electronic properties of fluorinated substrates can present unique obstacles, and this guide offers structured solutions and detailed protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki reactions with fluorinated boronic acids are a common issue and can stem from several factors. The primary suspects are the decomposition of the boronic acid, suboptimal reaction conditions, and catalyst inhibition.
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the starting material.[1][2] Fluorinated aryl boronic acids, especially those with multiple fluorine substituents, are particularly susceptible to this decomposition pathway due to the electron-withdrawing nature of fluorine.[3][4]
-
Catalyst Inhibition: For heteroaryl boronic acids, such as fluorinated pyridines, the nitrogen atom can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to poor catalytic turnover and low product formation.[1][5] The electronic properties of fluorinated boronic acids often necessitate conditions different from their non-fluorinated analogs.[4]
Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a major cause of low yields.[1][2] Here are several strategies to mitigate this undesired side reaction:
-
Careful Selection of Base: The choice of base is critical. Strong bases can accelerate protodeboronation.[1] Consider using milder bases. For base-sensitive substrates, a "cationic" Suzuki coupling method that proceeds in the absence of a base may be a viable option.[6][7]
-
Use of Boronic Acid Derivatives: Masking the boronic acid as a more stable derivative can be highly effective. Common alternatives include:
-
Boronate Esters (e.g., pinacol esters): These are generally more stable towards protodeboronation.[2]
-
Organotrifluoroborates: These salts are stable and release the boronic acid slowly under the reaction conditions, which can help to suppress decomposition.[3][8]
-
MIDA (N-methyliminodiacetic acid) boronates: These are also used for the slow release of the boronic acid.[2][3]
-
-
Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excessive water can promote protodeboronation.[1] Using anhydrous solvents can be advantageous.
-
Control of Reaction Temperature and Time: Higher temperatures can increase the rate of both the desired reaction and the decomposition pathways. It is crucial to monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures.[1]
Q3: My reaction with an electron-deficient fluorinated aryl boronic acid is sluggish. How can I improve the reaction rate and yield?
A3: Electron-deficient boronic acids, a common class of fluorinated substrates, often exhibit slower rates of transmetalation, which is a key step in the Suzuki catalytic cycle.[9] To address this, consider the following:
-
Catalyst and Ligand Selection: Employing catalyst systems known to be effective for electron-deficient substrates is crucial. Buchwald-type phosphine ligands, such as SPhos and XPhos, are often highly active for these challenging couplings.[1][9]
-
Choice of Base: A stronger base may be required to facilitate the transmetalation of electron-deficient boronic acids.[5]
-
Increased Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier for the transmetalation step.[5]
Q4: I am seeing a significant amount of homocoupling of my aryl halide starting material. What is causing this and how can I prevent it?
A4: Homocoupling of the aryl halide is a common side reaction that consumes your starting material and complicates purification.[1] The primary cause is often the presence of oxygen.
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are meticulously degassed with an inert gas (e.g., argon or nitrogen) before the addition of the palladium catalyst.[1][5]
-
Catalyst Choice: The selection of the palladium source can also influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of the Pd(0) species can help to minimize this side reaction.[1]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting failed or low-yielding Suzuki reactions with fluorinated boronic acids.
Caption: A decision-making workflow for troubleshooting common issues in Suzuki reactions with fluorinated boronic acids.
Data Summary Tables
Table 1: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for electron-deficient partners. | 1-3 |
Data compiled from literature for analogous substrates.[9]
Table 2: Influence of Base on Suzuki Coupling with Fluorinated Boronic Acids
| Base | Strength | Common Applications/Considerations |
| K₃PO₄ | Strong | Often effective for electron-deficient boronic acids but can promote protodeboronation.[5] |
| Cs₂CO₃ | Strong | Similar to K₃PO₄, can be beneficial for challenging couplings.[1] |
| K₂CO₃ | Moderate | A common and often effective base for a range of Suzuki couplings.[10] |
| KF | Mild | Can be used to minimize protodeboronation, particularly under anhydrous conditions.[5][11] |
| None (Cationic SMC) | N/A | For acutely base-sensitive boronic acids to avoid protodeboronation.[6][7] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated boronic acid or derivative (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Degassed solvent system (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, fluorinated boronic acid, and the finely powdered base.[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Protocol for the Preparation of a Boronic Acid Diethanolamine Adduct
This protocol can be used to stabilize a boronic acid that is prone to decomposition.
Materials:
-
Fluorinated boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid in a minimal amount of methylene chloride.[5]
-
Addition: Add diethanolamine dropwise via pipette while stirring.[5][12]
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[5][12]
-
Isolation: Isolate the white solid product by vacuum filtration.[5]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights the competing protodeboronation side reaction.
Caption: The Suzuki-Miyaura catalytic cycle, illustrating the desired cross-coupling pathway and the competing protodeboronation side reaction of the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Removal of palladium catalyst from (2-Cyano-4-fluorophenyl)boronic acid reaction
Topic: Removal of Palladium Catalyst from (2-Cyano-4-fluorophenyl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my reaction involving this compound challenging?
A1: The presence of the cyano (nitrile) group and the electron-withdrawing nature of the fluoro and cyano groups on the phenyl ring can present unique challenges. The nitrile group can coordinate with palladium, potentially making it more soluble in the reaction mixture and more difficult to remove with standard scavengers. Electron-deficient aromatic systems can sometimes alter the catalyst's speciation, requiring a more tailored removal strategy.
Q2: What are the most common methods for palladium removal in pharmaceutical applications?
A2: The most widely used methods include treatment with solid-supported scavengers (e.g., silica- or polymer-based), activated carbon, chromatography, and recrystallization.[1][2] The choice of method depends on the nature of the product, the form of the residual palladium, and the desired level of purity.[2]
Q3: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies such as the FDA and EMA have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) often translates to a concentration limit of less than 10 ppm in the final API.[2]
Q4: How can I accurately quantify the residual palladium in my sample?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace levels of palladium in pharmaceutical samples.[3]
Q5: Can I use a combination of methods for palladium removal?
A5: Yes, a multi-step approach is often more effective. For example, an initial filtration to remove heterogeneous palladium can be followed by treatment with a scavenger or activated carbon to capture soluble palladium species.[3] A final recrystallization step can further reduce impurity levels.
Troubleshooting Guides
Issue 1: Low Efficiency of Palladium Scavengers
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The cyano group on your molecule may interact with the palladium, influencing its oxidation state and coordination sphere. Thiol-based scavengers like SiliaMetS Thiol are generally effective for Pd(II), while other functionalities might be better for Pd(0).[4] It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific system. |
| Insufficient Scavenger Loading or Treatment Time | Increase the equivalents of the scavenger relative to the initial palladium catalyst loading. A common starting point is 5-10 equivalents.[5] Optimize the treatment time by monitoring the palladium concentration at different intervals. While many scavengers work at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve performance.[6] |
| Poor Mass Transfer | Ensure vigorous stirring during the scavenging process to maximize contact between the scavenger and the dissolved palladium species. For larger scale, consider mechanical stirring. |
| Strong Product-Palladium Complexation | The nitrile functionality in your product could form a stable complex with palladium. Consider altering the solvent to disrupt this interaction before adding the scavenger. In some cases, adding a competing ligand can help release the palladium from the product. |
Issue 2: Product Loss During Purification
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption onto Scavenger or Activated Carbon | Use the minimum effective amount of the adsorbent. Perform a small-scale experiment to determine the optimal loading that removes palladium without significant product loss.[7] After filtration, wash the scavenger or carbon thoroughly with fresh solvent to recover any adsorbed product.[5] |
| Product Co-precipitation with Palladium | If palladium precipitates out of solution, your product might get entrapped. Ensure your product is fully dissolved in a suitable solvent before and during the scavenging process. |
| Inappropriate Solvent Choice | The choice of solvent can affect both palladium removal efficiency and product recovery. A solvent in which your product is highly soluble may minimize its loss to the adsorbent.[7] |
Data Presentation: Comparative Efficiency of Palladium Scavengers
The following tables summarize the performance of common palladium removal agents under various conditions, providing a baseline for selecting a suitable method.
Table 1: Performance of Silica-Based Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS® Thiol | 2400 | ≤ 16 | 10 wt%, undisclosed solvent | [4] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | 10 wt%, undisclosed solvent | [4] |
| Si-TMT | >5000 | <100 | Post-chromatography, solvent not specified | [3] |
Table 2: Performance of Polymer-Based Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Reduction | Conditions | Reference |
| QuadraPure™ TU | >1200 | <10 | >99% | Batch treatment, solvent not specified | [8] |
| QuadraPure™ TU | Not specified | Not specified | 97% | Filtration through cartridge, Toluene |
Table 3: Performance of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Darco® KB-B | 300 | < 1 | 0.2 wt, THF, 45 °C, 18 h | [7] |
| Not specified | 33,000 | < 200 | 5 equiv., RT, overnight | [9] |
| Ecosorb C-941 | Not specified | Not specified | - | [7] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium species.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: After completion of the reaction and initial work-up, dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate). The concentration should be such that the product remains fully dissolved throughout the process.
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst used). For SiliaMetS® Thiol, a loading of 4-8 molar equivalents with respect to the residual metal concentration is a good starting point for initial screening.[5]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium levels.[5][6]
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to ensure complete recovery of the product.[5]
-
Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the resulting material for residual palladium content using ICP-MS.[3]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[7]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. It is crucial to use a well-packed celite pad to prevent fine carbon particles from passing through.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration and Analysis: Combine the filtrate and washings and remove the solvent under reduced pressure. Analyze the final product for residual palladium.
Mandatory Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. biotage.com [biotage.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to (2-Cyano-4-fluorophenyl)boronic acid and 3-cyano-4-fluorophenylboronic acid for Researchers
In the landscape of organic synthesis, particularly in the construction of complex molecular frameworks for pharmaceuticals and advanced materials, substituted phenylboronic acids are indispensable building blocks.[1] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized carbon-carbon bond formation.[1][2] This guide provides a detailed comparison of two important positional isomers: (2-Cyano-4-fluorophenyl)boronic acid and 3-cyano-4-fluorophenylboronic acid, offering insights into their structural nuances, reactivity, and applications to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound | 3-cyano-4-fluorophenylboronic acid |
| IUPAC Name | This compound | (3-cyano-4-fluorophenyl)boronic acid[3][4] |
| Synonyms | 4-Fluoro-2-cyanophenylboronic acid | 4-Fluoro-3-cyanophenylboronic acid |
| CAS Number | 876601-43-3[5] / 1150114-77-4 | 214210-21-6[1][3][4][6] |
| Molecular Formula | C₇H₅BFNO₂[7] | C₇H₅BFNO₂[3][4][6] |
| Molecular Weight | 164.93 g/mol | 164.93 g/mol [3][6] |
| Appearance | Solid | Solid[4] |
| InChI Key | HFAUMAIVCYTVQR-UHFFFAOYSA-N | OLKIYJDSLMKNLC-UHFFFAOYSA-N[3][4] |
| SMILES String | OB(O)C1=CC=C(C#N)C=C1F | N#CC1=CC(B(O)O)=CC=C1F[4] |
Structural and Reactivity Differences
The key distinction between these two compounds lies in the relative positions of the cyano (-CN) and boronic acid (-B(OH)₂) functional groups on the fluorophenyl ring. This positional isomerism significantly influences the electronic and steric environment of the boronic acid moiety.
-
This compound: The cyano group is positioned ortho to the boronic acid. This proximity can lead to increased steric hindrance around the reactive center, which may affect the rate and efficiency of the transmetalation step in Suzuki-Miyaura coupling reactions.[2]
-
(3-cyano-4-fluorophenyl)boronic acid: The cyano group is meta to the boronic acid. This arrangement results in less steric congestion compared to the 2-cyano isomer. The electron-withdrawing nature of both the cyano and fluoro substituents influences the electron density of the phenyl ring, which can modulate the reactivity and selectivity of the boronic acid in cross-coupling reactions, often leading to improved yields.[1]
The choice between these isomers is therefore dictated by the desired substitution pattern in the target molecule and the steric tolerance of the specific coupling reaction being employed.
References
- 1. nbinno.com [nbinno.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 876601-43-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 3-Cyano-4-fluorophenylboronic acid [oakwoodchemical.com]
- 7. This compound | C7H5BFNO2 | CID 46739605 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and NMR Characterization of Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following tables summarize the key data for the synthesis and NMR characterization of 2'-cyano-4'-fluorobiphenyl (predicted) and 4,4'-difluorobiphenyl (experimental).
Table 1: Comparison of Synthetic Parameters
| Parameter | 2'-Cyano-4'-fluorobiphenyl | 4,4'-Difluorobiphenyl |
| Reaction Type | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Aryl Halide | Bromobenzene | 4-Bromofluorobenzene |
| Boronic Acid | (2-Cyano-4-fluorophenyl)boronic acid | 4-Fluorophenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium Carbonate | Potassium Carbonate |
| Solvent System | Toluene/Ethanol/Water | Toluene/Ethanol/Water |
| Reaction Temp. | 80-90 °C | Reflux |
| Typical Yield | High (Predicted) | Good to Excellent |
Table 2: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2'-Cyano-4'-fluorobiphenyl (Predicted) | 7.80 - 7.70 | m | - | H-3', H-5', H-6' |
| 7.55 - 7.40 | m | - | H-2, H-3, H-4, H-5, H-6 | |
| 4,4'-Difluorobiphenyl | 7.49 - 7.42 | m | - | H-2, H-6, H-2', H-6' |
| 7.15 - 7.08 | m | - | H-3, H-5, H-3', H-5' |
Table 3: ¹³C NMR Data Comparison (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |
| 2'-Cyano-4'-fluorobiphenyl (Predicted) | ~163 (d, ¹JCF ≈ 250 Hz) | d | C-4' |
| ~145 | s | C-1 | |
| ~135 (d, ³JCF ≈ 8 Hz) | d | C-6' | |
| ~130 | s | C-4 | |
| ~129 | s | C-2, C-6 | |
| ~128 | s | C-3, C-5 | |
| ~118 (d, ²JCF ≈ 21 Hz) | d | C-5' | |
| ~117 | s | CN | |
| ~114 (d, ²JCF ≈ 21 Hz) | d | C-3' | |
| ~112 (d, ⁴JCF ≈ 4 Hz) | d | C-2' | |
| 4,4'-Difluorobiphenyl | 162.5 (d, ¹JCF = 246.5 Hz) | d | C-4, C-4' |
| 137.1 (t, ⁴JCF = 3.4 Hz) | t | C-1, C-1' | |
| 128.7 (d, ³JCF = 8.1 Hz) | d | C-2, C-6, C-2', C-6' | |
| 115.7 (d, ²JCF = 21.5 Hz) | d | C-3, C-5, C-3', H-5' |
Experimental Protocols
A detailed methodology for the synthesis of the target compound and a comparative alternative are provided below.
Synthesis of 2'-Cyano-4'-fluorobiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with bromobenzene.
Materials:
-
This compound
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.2 mmol), bromobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (10 mL), ethanol (2 mL), and deionized water (2 mL). Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield 2'-cyano-4'-fluorobiphenyl.
Alternative Synthesis: 4,4'-Difluorobiphenyl
A common method for the synthesis of 4,4'-difluorobiphenyl is the Suzuki-Miyaura coupling of 4-bromofluorobenzene with 4-fluorophenylboronic acid, following a similar protocol to the one described above.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a comparative overview of the synthetic routes.
Caption: Workflow for the synthesis of 2'-Cyano-4'-fluorobiphenyl.
Caption: Comparison of synthetic routes for fluorinated biphenyls.
Mass spectrometry analysis of fluorinated Suzuki coupling products
A comprehensive guide to the mass spectrometry analysis of fluorinated Suzuki coupling products for researchers, scientists, and drug development professionals. This guide provides an objective comparison of mass spectrometry-based methods with alternative analytical techniques, supported by experimental data and detailed protocols.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds to create biaryl structures commonly found in pharmaceuticals and functional materials. The strategic incorporation of fluorine into these molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, robust analytical methods are crucial for the characterization and quantification of these fluorinated products. Mass spectrometry (MS) stands out as a primary analytical tool due to its high sensitivity and specificity. This guide provides a comparative analysis of various MS techniques and other analytical methods for the study of fluorinated Suzuki coupling products.
Challenges in the Analysis of Fluorinated Compounds
The unique properties of organofluorine compounds present distinct analytical challenges. The high electronegativity of fluorine and the strength of the carbon-fluorine bond influence their ionization and fragmentation behavior in mass spectrometry. Common challenges include variable ionization efficiency with techniques like electrospray ionization (ESI) and potential "memory effects" in the mass spectrometer, where the inert nature of some fluorocarbons can lead to their adsorption onto surfaces within the instrument.
Mass Spectrometry Techniques: A Comparative Overview
The choice of ionization technique is critical for the successful mass spectrometric analysis of fluorinated Suzuki coupling products. The optimal method depends on the polarity and thermal stability of the analyte.
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique that uses a high voltage to produce an aerosol, generating multiply charged ions from a liquid sample.[1] | Polar to moderately polar, thermally labile molecules. | Gentle ionization with minimal fragmentation, excellent for coupling with liquid chromatography (LC).[1] | Can have variable efficiency for highly fluorinated, nonpolar compounds; susceptible to ion suppression.[2][3] |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization that uses a corona discharge to create reagent ions from the solvent vapor, which then ionize the analyte. | Less polar to nonpolar, thermally stable molecules.[3] | Complements ESI by effectively ionizing less polar compounds; compatible with LC.[1] | Requires analyte volatility and thermal stability; generally produces singly charged ions, which can limit structural information from fragmentation.[1][4] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where a laser strikes a matrix containing the analyte, causing desorption and ionization.[5] | A wide range of molecules, including small organic compounds and large biomolecules. | High throughput potential; produces predominantly singly charged ions, simplifying spectra.[5] | Requires proper matrix selection and sample preparation; not directly compatible with LC.[6] |
| Electron Ionization (EI) | Hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation.[1] | Volatile, thermally stable, and relatively nonpolar compounds. | Produces detailed fragmentation patterns useful for structural elucidation; well-established libraries for compound identification.[1] | Extensive fragmentation can lead to the absence of a molecular ion peak; not suitable for thermally labile or non-volatile compounds. |
Characteristic Fragmentation Patterns
In mass spectrometry, fluorinated compounds exhibit characteristic fragmentation patterns. Common fragmentation pathways include the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20). For perfluorinated compounds, cleavage of C-C bonds is common, often resulting in the stable CF₃⁺ cation as the base peak.
Experimental Protocols
LC-ESI-MS/MS for Fluorinated Biphenyls
This protocol is a general guideline for the analysis of fluorinated Suzuki coupling products using liquid chromatography coupled with tandem mass spectrometry.
-
Sample Preparation:
-
Dissolve the crude reaction mixture or purified product in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of around 1-10 µg/mL in the mobile phase starting composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then return to initial conditions for equilibration. A typical gradient might be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Full scan (e.g., m/z 100-500) for initial identification, followed by product ion scan of the precursor ion for fragmentation analysis. For quantitative analysis, use Multiple Reaction Monitoring (MRM).
-
GC-EI-MS for Volatile Fluorinated Aromatics
This protocol is suitable for more volatile and thermally stable fluorinated Suzuki coupling products.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
If necessary, derivatization can be performed to increase volatility and improve chromatographic properties.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A low-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Mode: Full scan (e.g., m/z 40-500).
-
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques offer complementary information and can be advantageous in certain scenarios.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorinated compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides excellent sensitivity.
-
Advantages:
-
Quantitative Accuracy: ¹⁹F NMR can provide accurate quantitative information without the need for compound-specific standards, by using an internal standard.[7][8]
-
Structural Information: Chemical shifts and coupling constants in ¹⁹F NMR spectra provide detailed structural information about the fluorine environment.
-
Comprehensive Detection: It can detect all fluorinated species in a sample, which is a significant advantage over targeted MS methods. Studies have shown that LC-MS/MS may only detect a fraction of the total organofluorine content compared to ¹⁹F NMR.[9]
-
-
Limitations:
-
Lower Sensitivity than MS: While sensitive for an NMR-active nucleus, its overall sensitivity is lower than that of mass spectrometry.
-
Complex Spectra: Complex mixtures can lead to overlapping signals, making spectral interpretation challenging.
-
Quantitative Comparison: In a study comparing the analysis of fluorinated contaminants in environmental samples, targeted LC-MS/MS detected a median of only 11.4% of the total organofluorine measured by ¹⁹F NMR.[9]
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)
DESI-MS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. It has been successfully applied to the high-throughput screening of Suzuki coupling reactions.
-
Advantages:
-
High Throughput: Enables the rapid screening of reaction conditions, with analysis rates approaching thousands of samples per hour.
-
Minimal Sample Preparation: Samples can be spotted directly onto a surface for analysis.
-
-
Limitations:
-
Primarily Qualitative/Semi-Quantitative: While excellent for screening, achieving high quantitative accuracy can be challenging.
-
Surface-Dependent: The efficiency of the analysis can depend on the properties of the surface on which the sample is deposited.
-
Visualizations
Caption: Experimental workflow for Suzuki coupling and subsequent mass spectrometry analysis.
Caption: Comparison of ionization techniques for fluorinated Suzuki coupling products.
Conclusion
The analysis of fluorinated Suzuki coupling products requires a careful selection of analytical techniques to overcome the challenges posed by organofluorine compounds. Mass spectrometry, particularly when coupled with liquid or gas chromatography, offers a powerful platform for the identification and quantification of these products. The choice between ESI, APCI, MALDI, and EI should be guided by the specific physicochemical properties of the analyte. For a comprehensive understanding of all fluorinated species in a sample and for accurate quantification without product-specific standards, ¹⁹F NMR serves as an invaluable complementary technique. For high-throughput screening of reaction conditions, DESI-MS provides a rapid and efficient solution. By understanding the strengths and limitations of each method, researchers can develop robust analytical workflows to support the synthesis and development of novel fluorinated molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to (2-Cyano-4-fluorophenyl)boronic acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of optimal reagents in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive benchmark of (2-Cyano-4-fluorophenyl)boronic acid against other commonly used boronic acids in Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The inclusion of experimental data, detailed protocols, and mechanistic insights aims to facilitate informed decisions in synthetic strategy and drug discovery.
This compound is a valuable building block, particularly in the synthesis of fluorinated biaryl compounds. The presence of both a cyano (-CN) and a fluoro (-F) group, both electron-withdrawing, on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. These features can lead to enhanced metabolic stability and binding affinity in the resulting compounds, making them attractive for pharmaceutical applications.
Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Comparison
The electronic nature of substituents on the phenylboronic acid plays a crucial role in the outcome of Suzuki-Miyaura cross-coupling reactions. Electron-withdrawing groups can influence the transmetalation step of the catalytic cycle. While it is a common conception that electron-donating groups on the boronic acid enhance the reaction rate, studies have shown that electron-withdrawing groups can also lead to high yields, depending on the specific substrates and reaction conditions.
To provide a clear comparison, the following table summarizes the performance of this compound against other boronic acids with varying electronic properties in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene.
| Boronic Acid | Substituent Nature | Reaction Time (h) | Conversion (%) | Reference |
| This compound | Electron-withdrawing (-CN, -F) | [Data not explicitly found in a direct comparative study under identical conditions] | [Expected to be highly reactive based on trends for other fluorinated boronic acids] | |
| 4-Fluorophenylboronic acid | Electron-withdrawing (-F) | 8 | ~100 | [1] |
| Phenylboronic acid | Neutral | 8 | ~95 | [1] |
| 4-Carboxyphenylboronic acid | Electron-withdrawing (-COOH) | 24 | ~80 | [1] |
| 4-Vinylphenylboronic acid | Electron-donating (-CH=CH₂) | 24 | ~60 | [1] |
Note: The data presented is based on a comparative study under specific conditions (1-bromo-4-fluorobenzene as the coupling partner, Pd nanoparticles on graphene-COOH as the catalyst, K₂CO₃ as the base, and DMF/H₂O as the solvent at 110°C). The performance of this compound is inferred from the high reactivity of 4-fluorophenylboronic acid, as direct comparative data under these exact conditions was not available in the searched literature.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent (e.g., toluene, dioxane, DMF/water).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationships in Reagent Selection
Caption: Logical flow for selecting reagents and optimizing conditions in a Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase
The biaryl structures synthesized using this compound are of significant interest in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors play a crucial role in antiretroviral therapy for HIV-1.
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
References
Safety Operating Guide
Proper Disposal of (2-Cyano-4-fluorophenyl)boronic Acid: A Comprehensive Guide
For researchers and professionals in the drug development and chemical synthesis fields, the safe handling and disposal of specialized reagents like (2-Cyano-4-fluorophenyl)boronic acid are paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring laboratory safety and environmental compliance. Adherence to these protocols is crucial for minimizing risks and aligning with regulatory standards.
This compound is a halogenated organic compound and a boronic acid derivative, which necessitates its classification as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives and halogenated compounds.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a "Halogenated Organic Waste".[2][3][4]
Solid Waste Disposal
-
Contaminated Materials : Any solid materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated bench liners, must be collected in the designated solid hazardous waste container.
-
Empty Containers : The original container of this compound, even if empty, should be treated as hazardous waste and placed in the solid waste container.
Liquid Waste Disposal
-
Waste Solutions : All solutions containing this compound must be collected in a designated "Halogenated Organic Liquid Waste" container.[2][4]
-
Separation of Waste Streams : It is critical to keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and manage costs.[3][5] Do not mix with acidic, basic, or heavy metal waste streams.[3]
-
Rinsate Collection : Rinsate from cleaning glassware that contained this compound should also be collected as hazardous liquid waste. A basic wash can help in converting residual boronic acid to a more water-soluble boronate salt, followed by a water rinse. All rinsates must be collected.[1][6]
Decontamination of Glassware
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated liquid waste container.
-
Secondary Decontamination : A subsequent wash with a basic solution can help remove residual boronic acid by converting it to the more water-soluble boronate salt.[1][6] This rinsate should also be collected as hazardous waste.
-
Final Rinse : A final rinse with water should be performed, with the rinsate collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Storage and Pickup
-
Sealing and Storage : Ensure all waste containers are tightly sealed when not in use and stored in a designated satellite accumulation area.[3]
-
Institutional Procedures : Follow your institution's specific guidelines for hazardous waste pickup and disposal. This may involve completing a hazardous waste tag with generator information and chemical constituents.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (2-Cyano-4-fluorophenyl)boronic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling, storage, and disposal of (2-Cyano-4-fluorophenyl)boronic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its isomers are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5][6] | To protect against dust particles and chemical splashes that can cause serious eye irritation.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3][7][8] | To prevent skin contact which can cause irritation.[2][4][9] Contaminated clothing should be removed and washed before reuse.[2][10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and exposure limits are exceeded.[2][6] | To avoid inhalation of dust which may cause respiratory irritation.[3][4] |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk.
Engineering Controls and Work Environment:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize inhalation risk.[1][7]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5][10]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[7] Read the Safety Data Sheet (SDS) thoroughly.[8]
-
Dispensing: Avoid generating dust.[2][6][10] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly.
-
Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[2][6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][9][10] Do not eat, drink, or smoke in the laboratory.[11]
Storage and Disposal Plan
Proper storage and waste management are critical components of the chemical's lifecycle in the laboratory.
Storage:
| Storage Condition | Requirement | Rationale |
| Container | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6] | To prevent degradation and reaction with moisture or incompatible materials. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[2][6] | To avoid dangerous chemical reactions. |
Disposal:
-
Waste Characterization: this compound and its contaminated materials must be treated as hazardous waste.[1]
-
Solid Waste: Collect unused solid material and contaminated items (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.[1]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1] After decontamination, the original label should be defaced before the container is disposed of according to institutional guidelines.[1]
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][10] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][10] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][10] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2] |
| Spill | For a small spill contained within a fume hood, wear appropriate PPE, sweep up the material, and place it in a suitable container for disposal.[2] For larger spills, evacuate the area and follow institutional emergency procedures. |
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
